5-Bromofuran-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNUZPODFIOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373693 | |
| Record name | 5-bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26726-16-9 | |
| Record name | 5-bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26726-16-9 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromofuran-2-carbonyl chloride (CAS Number 26726-16-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromofuran-2-carbonyl chloride, a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of biologically active molecules. Experimental protocols and safety information are also included to support laboratory applications.
Physicochemical Properties
This compound is a colorless liquid that is soluble in a range of organic solvents.[1] It is a reactive acyl chloride, making it a versatile building block in synthetic chemistry. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 26726-16-9 | [1][2] |
| Molecular Formula | C₅H₂BrClO₂ | [1][2] |
| Molecular Weight | 209.42 g/mol | [1] |
| Physical State | Colorless Liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| SMILES | O=C(Cl)C1=CC=C(Br)O1 | [3] |
| InChI Key | QLVNUZPODFIOGC-UHFFFAOYSA-N | [3] |
Synthesis and Purification
This compound is most commonly synthesized from its corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride route is often favored for its rapid reaction times.[4]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature. The reaction is exothermic and will likely evolve HCl gas, so it should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by TLC analysis of a quenched aliquot).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.
-
The resulting crude this compound is often used directly in the next step without further purification. If purification is required, vacuum distillation can be employed, though care must be taken due to the reactivity of the compound.
Chemical Reactivity and Applications
The primary utility of this compound lies in its function as an electrophilic acylating agent. The acyl chloride moiety is highly reactive towards nucleophiles, making it an excellent precursor for the synthesis of a variety of derivatives.
Amide and Ester Formation
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted-5-bromofuran-2-carboxamides. Similarly, it reacts with alcohols to yield 5-bromofuran-2-carboxylate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of an N-Aryl-5-bromofuran-2-carboxamide
Materials:
-
This compound
-
A substituted aniline (e.g., 4-methoxyaniline)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted aniline and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Applications in Drug Discovery
Furan-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antifungal, and antimicrobial properties.[5] this compound serves as a crucial starting material for the synthesis of furan carboxamides, which are being investigated as potential therapeutic agents. For instance, derivatives of 5-bromofuran-2-carboxylic acid have been explored as potential cyclooxygenase-2 (COX-2) inhibitors.[5][6] The bromine atom on the furan ring also provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse molecular scaffolds for drug discovery programs.
Spectroscopic Data
| Spectroscopy | Expected/Comparative Data |
| ¹H NMR | Two doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the furan ring. |
| ¹³C NMR | Signals for the furan ring carbons (approx. 110-150 ppm), a signal for the carbon attached to the bromine (deshielded), and a signal for the carbonyl carbon (approx. 160-170 ppm). |
| IR (Infrared) | A strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically in the range of 1750-1815 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (209.42 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
For comparison, the related compound N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide exhibits ¹H NMR signals for the furanyl protons at δ 6.84 and 7.32 ppm, and IR absorptions for its amide carbonyl groups at 1644.2 and 1682.4 cm⁻¹.[5][6]
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions.
| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Corrosive, Irritant |
| H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere is recommended.
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, care should be taken during quenching and disposal procedures.
Logical Relationships
This compound is a pivotal intermediate that connects simple starting materials to complex, high-value molecules, particularly in the realm of pharmaceutical development.
References
5-Bromofuran-2-carbonyl chloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data and structural information for 5-Bromofuran-2-carbonyl chloride, a chemical intermediate relevant in various synthetic applications.
Core Chemical Properties
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and reaction planning.
| Property | Value |
| Chemical Formula | C₅H₂BrClO₂[1][2][3][4] |
| Molecular Weight | 209.42 g/mol [1][2] |
| CAS Number | 26726-16-9[1][2][3] |
Molecular Structure and Composition
The molecular formula C₅H₂BrClO₂ indicates the elemental composition of this compound. A diagram illustrating the relationship between the molecular formula and its constituent elements, along with the overall molecular weight, is provided below.
Caption: Elemental composition of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or specific reactions of this compound are typically found within peer-reviewed scientific literature and patent filings. Researchers seeking to utilize this compound should consult scientific databases such as SciFinder, Reaxys, or Google Scholar, using the CAS number (26726-16-9) for precise searches. These resources provide access to publications detailing reaction conditions, purification methods, and analytical data (e.g., NMR, HPLC, LC-MS)[5].
As a general starting point, the synthesis of acyl chlorides often involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. Subsequent use in synthesis, for example, in the formation of amides or esters, would typically involve reaction with a nucleophile (an amine or alcohol, respectively) often in the presence of a base.
Logical Workflow for Compound Information Retrieval
The process of identifying and verifying the properties of a chemical compound like this compound follows a structured workflow. This involves querying databases with known identifiers to retrieve fundamental data, which is then used for experimental design.
Caption: Workflow for obtaining and applying chemical data.
References
An In-depth Technical Guide to the Physical Properties of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromofuran-2-carbonyl chloride (CAS No: 26726-16-9). Intended for professionals in research and development, this document summarizes key data, outlines relevant experimental methodologies, and visualizes its chemical utility.
Core Physical and Chemical Properties
Data Presentation
A summary of the core physical and chemical data for this compound is presented in the table below. It is important to note that some physical properties, such as the melting and boiling points, are not consistently reported across public domains.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrClO₂ | [1][2][3][4][5][6] |
| Molecular Weight | Approximately 209.42 g/mol | [1][2][3] |
| CAS Number | 26726-16-9 | [1][2][3][4][5][6] |
| Physical Appearance | Solid or colorless liquid | [1][3] |
| Solubility | Soluble in organic solvents | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
| Moisture Sensitivity | Sensitive to moisture | [7] |
Note: There is conflicting information regarding the physical state of this compound at room temperature. Researchers should handle it with the expectation that it could be either a low-melting solid or a liquid.
Spectroscopic and Reactivity Profile
Expected Spectroscopic Characteristics:
-
¹H NMR: Signals corresponding to the two protons on the furan ring are expected.
-
¹³C NMR: Carbon signals for the furan ring and the carbonyl group are anticipated.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) in an acyl chloride is expected, typically in the range of 1750-1820 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure.
Reactivity:
As an acyl chloride, this compound is a reactive electrophile. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines to form amides and alcohols to form esters.[7] Its sensitivity to moisture is due to its reaction with water to hydrolyze back to the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid.
Experimental Protocols
A direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, a common synthetic route involves the treatment of 5-bromofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Below is a representative experimental protocol for a key application of this compound: the synthesis of an amide derivative. This protocol is adapted from the synthesis of N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide, which utilizes the corresponding carboxylic acid and a coupling agent, a reaction that proceeds via an activated intermediate functionally similar to the acyl chloride.[8][9][10]
Synthesis of a Representative Amide from this compound:
-
Reaction Setup: A solution of an amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: The flask is cooled in an ice bath (0°C). A solution of this compound (1.05 equivalents) in the same dry solvent is added dropwise to the stirred amine solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired N-substituted-5-bromofuran-2-carboxamide.[8][9]
Visualizations
Logical Relationship: Synthesis of Amides
The following diagram illustrates the general synthetic pathway for the preparation of N-substituted-5-bromofuran-2-carboxamides from this compound, a key application for this reagent.
Caption: Synthetic pathway for amide formation.
References
- 1. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 5-Bromo-furan-2-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 26726-16-9 | this compound - Capot Chemical [capotchem.com]
- 6. 26726-16-9 | MFCD03424743 | 5-Bromo-furan-2-carbonyl chloride | acints [acints.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromofuran-2-carbonyl chloride (CAS No: 26726-16-9), a key reagent in various synthetic applications. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent degradation. This document outlines the known stability profile, factors influencing its decomposition, and detailed protocols for storage and handling.
Core Chemical Properties and Stability Profile
This compound is a halogenated heterocyclic compound widely utilized in organic synthesis. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack. The primary stability concern for this compound is its sensitivity to moisture.
Key Stability Characteristics:
-
Moisture Sensitivity: this compound is sensitive to moisture.[1] The acyl chloride group readily hydrolyzes in the presence of water to form the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid. This is a common characteristic of acyl chlorides. This reaction is typically irreversible and represents the primary degradation pathway under ambient conditions.
-
Incompatibilities: To maintain stability, this compound should be stored away from incompatible materials. These include:
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Bases: Can catalyze decomposition and undesirable side reactions.
-
Alcohols: Will react to form the corresponding esters.
-
Water/Moisture: Leads to hydrolysis, as detailed above.
-
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, strict adherence to the following storage and handling conditions is crucial.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential decomposition reactions. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and potential oxidative degradation. |
| Container | Tightly sealed, suitable for corrosives | Prevents ingress of moisture and protects the surrounding environment from the corrosive nature of the compound and its potential decomposition products. |
| Location | Dry, cool, and well-ventilated area | General best practice for storing reactive and corrosive chemicals. |
Data compiled from multiple chemical supplier safety data sheets.
Handling Workflow Diagram
The following diagram illustrates the recommended workflow for handling this compound to minimize exposure to atmospheric moisture and ensure user safety.
Caption: Recommended workflow for handling moisture-sensitive this compound.
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not publicly documented, the following are general experimental protocols that can be adapted to assess the stability of acyl chlorides. These methodologies focus on quantifying the parent compound and its primary degradant, the corresponding carboxylic acid.
Protocol 1: Stability Assessment by HPLC
This method is designed to quantify the remaining this compound and its primary hydrolysis product over time under various stress conditions.
Objective: To determine the rate of degradation of this compound under defined temperature and humidity conditions.
Methodology:
-
Sample Preparation and Stressing:
-
Prepare samples of this compound in a controlled inert atmosphere (e.g., a glovebox).
-
Expose the samples to various stress conditions (e.g., 25°C/60% Relative Humidity, 40°C/75% Relative Humidity) in stability chambers for predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
Derivatization:
-
At each time point, accurately weigh a portion of the stressed sample in an inert atmosphere.
-
Dissolve the sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as anhydrous methanol, which reacts with the acyl chloride to form a stable ester derivative. This is necessary because acyl chlorides are generally too reactive for direct analysis by reverse-phase HPLC.
-
Allow the reaction to proceed to completion under controlled conditions (e.g., room temperature for 30 minutes).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the ester derivative and the 5-bromofuran-2-carboxylic acid.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of the derivatized this compound and the 5-bromofuran-2-carboxylic acid degradant.
-
Calculate the concentration of the parent compound and its degradant in the stressed samples against the calibration curves.
-
Protocol 2: Moisture Content Determination by Karl Fischer Titration
This protocol is used to determine the water content of a sample, which is a critical parameter for moisture-sensitive compounds.
Objective: To determine the water content of a sample of this compound.
Methodology:
-
Instrument and Reagent Preparation:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Ensure the titration cell is dry and sealed from atmospheric moisture.
-
The solvent should be anhydrous and compatible with the sample (e.g., a mixture of methanol and chloroform).
-
-
Sample Handling:
-
All sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox with low humidity).
-
-
Titration:
-
Introduce a precisely weighed amount of the sample into the pre-tared titration vessel.
-
The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
-
Calculation:
-
The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).
-
Logical Relationship for Maintaining Stability
The stability of this compound is contingent on a series of preventative measures. The following diagram illustrates the logical dependencies for ensuring the chemical's integrity.
References
Technical Guide: Synthesis and Characterization of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromofuran-2-carbonyl chloride, a key intermediate in the development of novel therapeutics. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations to facilitate a thorough understanding of the compound's preparation and properties.
Introduction
This compound is a reactive acyl chloride and a valuable building block in medicinal chemistry and organic synthesis. Its furan scaffold is a common motif in pharmacologically active molecules, and the presence of a bromine atom and a carbonyl chloride group allows for diverse downstream functionalization, making it an important starting material for the synthesis of amides, esters, and other derivatives with potential therapeutic applications.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the conversion of 5-bromofuran-2-carboxylic acid using a suitable chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocols
2.2.1. Synthesis using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofuran-2-carboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A few drops of DMF can be added as a catalyst. The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure. To remove the last traces, anhydrous toluene can be added and co-evaporated.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
2.2.2. Synthesis using Oxalyl Chloride
This method is often preferred for its milder reaction conditions and cleaner by-products (CO, CO₂, and HCl), which are all gaseous.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromofuran-2-carboxylic acid in an anhydrous solvent such as DCM or DCE.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride by rotary evaporation.
-
The resulting crude this compound is often of high purity and can be used directly in the next step or further purified by distillation under reduced pressure.
Characterization Data
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₂BrClO₂ | [1][2][3][4][5] |
| Molecular Weight | 209.43 g/mol | [2][5] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 26726-16-9 | [1][2][5] |
| Boiling Point | Data not readily available. Purification is typically performed by distillation under reduced pressure. |
Spectroscopic Data (Predicted)
The following spectroscopic data is predicted based on the analysis of closely related structures and general principles of spectroscopy.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~7.0-7.5 (d, 1H, furan-H), ~6.5-7.0 (d, 1H, furan-H). The two furan protons are expected to appear as doublets due to coupling. |
| ¹³C NMR | δ (ppm): ~155-165 (C=O, acid chloride), ~140-150 (C-Br), ~120-130 (C-COCl), ~115-125 (furan CH), ~110-120 (furan CH). |
| IR (Infrared) | ν (cm⁻¹): ~1750-1800 (C=O stretch, strong, characteristic of acyl chlorides), ~3100-3150 (C-H stretch, furan), ~1500-1600 (C=C stretch, furan ring). |
| Mass Spec (MS) | Predicted [M+H]⁺: 208.90, Predicted [M+Na]⁺: 230.88. The spectrum will show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[4] |
Safety and Handling
This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is corrosive and will react with water and other nucleophiles to release HCl gas. Store in a cool, dry place under an inert atmosphere.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data will be a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation and utilization of this important chemical intermediate.
References
In-Depth Technical Guide to the NMR Spectroscopy of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Bromofuran-2-carbonyl chloride. Due to the limited availability of public experimental spectra for this reactive compound, this guide presents predicted NMR data based on established principles of chemical shifts for similar molecular structures. Additionally, a comprehensive experimental protocol for the acquisition of NMR data for reactive species is provided, alongside illustrative diagrams of the molecular structure and analytical workflow.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of substituent effects on the furan ring system and typical values for acyl chlorides.
Disclaimer: The following data are predicted and should be used as a reference for experimental validation. Actual chemical shifts may vary based on solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.3 - 7.5 | Doublet (d) | ~3.5 |
| H-4 | 6.6 - 6.8 | Doublet (d) | ~3.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 125 - 128 |
| C-4 | 115 - 118 |
| C-5 | 122 - 125 |
| C=O | 158 - 162 |
Structural and Logical Diagrams
The following diagrams illustrate the chemical structure with atom labeling for NMR assignments and a generalized workflow for the experimental protocol.
Caption: Chemical structure of this compound with labeled atoms for NMR assignment.
Caption: Experimental workflow for NMR analysis of a reactive compound.
Experimental Protocols
Given the reactive nature of acyl chlorides, it is imperative to employ rigorous experimental techniques to prevent sample degradation and ensure the acquisition of high-quality NMR data.
Sample Preparation for a Reactive Compound
-
Materials and Equipment:
-
This compound (handle with care in a fume hood)
-
Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃), stored over molecular sieves.
-
High-quality 5 mm NMR tubes, oven-dried and cooled under an inert atmosphere.
-
Glovebox or Schlenk line for maintaining an inert atmosphere.
-
Gas-tight syringes and septa.
-
Glass vials and Pasteur pipettes.
-
-
Procedure:
-
All glassware, including the NMR tube and cap, must be thoroughly dried in an oven at >120°C for several hours and subsequently cooled in a desiccator or under a stream of inert gas (e.g., Argon or Nitrogen).
-
Perform all sample manipulations within a glovebox or using a Schlenk line to exclude atmospheric moisture.
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Using a gas-tight syringe, add approximately 0.6 mL of the anhydrous deuterated solvent to the vial.
-
Gently swirl the vial to ensure the compound is fully dissolved.
-
Transfer the solution to the dried NMR tube using a clean Pasteur pipette.
-
Securely cap the NMR tube. For highly sensitive samples, the tube can be flame-sealed or sealed with a J. Young valve.
-
NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
An In-depth Technical Guide to the Carbonyl Stretch in the IR Spectroscopy of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 5-Bromofuran-2-carbonyl chloride, with a specific focus on the characteristic carbonyl (C=O) stretching frequency. Understanding the factors that influence this vibrational frequency is crucial for structural elucidation and purity assessment in synthetic chemistry.
Theoretical Background: Factors Influencing Carbonyl IR Frequency
The position of the carbonyl stretching band in an IR spectrum is highly sensitive to the molecular environment. The primary factors influencing its frequency are electronic effects, including induction, resonance (conjugation), and the electronegativity of substituents.
-
Acyl Chlorides: The carbonyl group in acyl chlorides exhibits one of the highest stretching frequencies among all carbonyl compounds. This is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond. For typical aliphatic acyl chlorides, this strong absorption band appears in the range of 1810–1775 cm⁻¹.[1][2]
-
Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic system, such as a furan ring, the C=O stretching frequency is lowered.[3][4][5] This is due to the delocalization of π-electrons, which imparts more single-bond character to the carbonyl bond, thereby weakening it.[1] This effect typically shifts the absorption to a lower wavenumber by 20-30 cm⁻¹.[5]
-
Substituent Effects: Electron-withdrawing groups attached to a conjugated system tend to pull electron density away, which can counteract the frequency-lowering effect of resonance and shift the C=O band to a higher frequency.[4] Conversely, electron-donating groups enhance the resonance effect, further lowering the frequency.[3] In the case of this compound, the bromine atom acts as an electron-withdrawing group via induction.
Analysis of the Carbonyl Stretch in this compound
The carbonyl stretching frequency for this compound is determined by a combination of the aforementioned effects:
-
Acyl Chloride Functionality: The inherent nature of the acyl chloride group places the baseline frequency at a high value, around 1800 cm⁻¹.[1][6][7]
-
Conjugation with Furan Ring: The furan ring is in conjugation with the carbonyl group. This resonance effect lowers the frequency from the aliphatic acyl chloride baseline. For comparison, benzoyl chloride, an aromatic acyl chloride, shows a strong band around 1775 cm⁻¹.[3]
-
Electron-Withdrawing Bromine: The bromine atom at the 5-position withdraws electron density from the furan ring. This inductive effect reduces the electron delocalization into the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a slightly higher wavenumber compared to the unsubstituted 2-Furoyl chloride.
Based on these competing effects, the carbonyl stretch for this compound is predicted to occur at a high frequency, likely in the 1775-1790 cm⁻¹ range.
Data Presentation
The following table summarizes the typical IR stretching frequencies for related carbonyl compounds, providing context for the predicted value for this compound.
| Compound Class | Example Structure | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |
| Aliphatic Acyl Chloride | Butanoyl chloride | 1810 - 1775[1] | Strong inductive effect from chlorine. |
| Aromatic Acyl Chloride | Benzoyl chloride | 1785 - 1750 | Conjugation with the phenyl ring lowers the frequency. |
| Ester (Saturated) | Ethyl acetate | 1750 - 1735[8] | Less electronegative OR group compared to Cl. |
| Ketone (Aromatic) | Acetophenone | ~1686[5] | Significant frequency lowering due to conjugation. |
| Predicted: this compound | C₅H₂BrClO₂ | ~1775 - 1790 | High base frequency from acyl chloride, lowered by furan conjugation, and slightly raised by the electron-withdrawing bromine. |
Experimental Protocol: FT-IR Spectroscopy
This section outlines a general methodology for obtaining the IR spectrum of a compound like this compound.
Objective: To acquire a high-resolution Fourier Transform Infrared (FT-IR) spectrum of the sample to identify the carbonyl stretching frequency.
Materials:
-
FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher)
-
Sample of this compound
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette or spatula
-
Appropriate solvent for cleaning (e.g., dichloromethane or acetone)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample chamber is clean and empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Method):
-
Since this compound is a liquid at room temperature, the neat liquid method is appropriate.[9]
-
Place one clean, dry salt plate on a holder.
-
Using a Pasteur pipette, place a single small drop of the sample onto the center of the plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder within the FT-IR spectrometer.
-
Close the chamber lid and initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will perform a Fourier transform on the resulting interferogram to generate the final IR spectrum.
-
-
Data Analysis:
-
Identify the most intense peaks in the spectrum.
-
Locate the strong, sharp absorption band in the 1850-1650 cm⁻¹ region, which corresponds to the C=O stretch.
-
Use the software's tools to accurately determine the wavenumber (cm⁻¹) of the peak maximum.
-
Analyze other regions of the spectrum to confirm the presence of other functional groups (e.g., C-O, C-Br, furan ring vibrations).
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable dry solvent.
-
Store the plates in a desiccator to prevent damage from moisture.
-
Visualization of the Analytical Workflow
The logical process for analyzing the carbonyl stretch of this compound using IR spectroscopy is illustrated below.
Caption: Workflow for IR spectroscopic analysis of the carbonyl stretch.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]
mass spectrometry fragmentation pattern of 5-Bromofuran-2-carbonyl chloride
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected . Due to the limited availability of direct experimental data in public spectral databases, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and the known fragmentation of structurally related compounds, such as furans and acyl chlorides.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in distinctive isotopic patterns for ions containing these elements. The following table summarizes the predicted major ions, their proposed structures, and their theoretical mass-to-charge ratios (m/z).
| Proposed Fragment Ion | Structure | m/z (Isotopologues) | Notes on Fragmentation |
| Molecular Ion [M]˙⁺ | C₅H₂BrClO₂˙⁺ | 208/210/212 | The parent ion. The isotopic pattern will be complex due to the presence of both Br and Cl. |
| [M-Cl]⁺ | C₅H₂BrO₂⁺ | 173/175 | Loss of the chlorine radical from the acyl chloride group, forming a stable acylium ion. |
| [M-Br]⁺ | C₅H₂ClO₂⁺ | 129/131 | Loss of the bromine radical from the furan ring. |
| [M-COCl]⁺ | C₄H₂BrO⁺ | 145/147 | Loss of the entire carbonyl chloride group as a radical. |
| [C₄H₂O]˙⁺ | C₄H₂O˙⁺ | 66 | Subsequent loss of Br from the [M-COCl]⁺ fragment. |
| [C₃H₂Br]⁺ | C₃H₂Br⁺ | 119/121 | Resulting from the cleavage of the furan ring. |
| [C₅H₂O₂]⁺ | C₅H₂O₂⁺ | 94 | Loss of both Br and Cl radicals. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is likely initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The most probable fragmentations involve the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.
A key fragmentation is the loss of the chlorine atom from the acyl chloride moiety to form a resonance-stabilized acylium ion. Further fragmentation can involve the loss of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds. Cleavage of the bromine atom from the furan ring is another expected pathway. Ring fragmentation of the furan moiety can also occur.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials and Instrumentation:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.
-
GC Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to 280 °C, and hold for 5 minutes. (Note: This program may need to be optimized).
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities, and the mass spectrometer will record the mass spectrum of the eluting compound.
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
Safety Precautions: this compound is expected to be corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, which can be valuable for its identification and characterization in various research and development settings.
An In-depth Technical Guide to the Reactivity of the Furan Ring in 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromofuran-2-carbonyl chloride is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its reactivity is characterized by the electrophilic acyl chloride group and the nucleophilic and metallation-susceptible 5-bromo-substituted furan ring. This technical guide provides a comprehensive overview of the key reactive sites of this compound, detailing its participation in nucleophilic acyl substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution on the furan ring. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in drug discovery and organic synthesis.
Introduction
The furan-2-carboxamide scaffold is a privileged motif in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities. This compound serves as a crucial starting material for the synthesis of these derivatives. The presence of the acyl chloride allows for straightforward derivatization with various nucleophiles, while the bromine atom at the 5-position offers a versatile handle for the introduction of molecular diversity through cross-coupling reactions. This guide will delve into the distinct reactivity of both the acyl chloride and the furan ring, providing practical insights for its application in the synthesis of novel chemical entities.
Reactivity of the Acyl Chloride Group: Nucleophilic Acyl Substitution
The carbonyl carbon of the acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to form the corresponding amides and esters. This reaction proceeds via a tetrahedral intermediate.[1]
Amide Formation
The reaction with primary and secondary amines is a facile and common method for the synthesis of N-substituted-5-bromofuran-2-carboxamides.[2] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[3]
Ester Formation
Similarly, esterification can be achieved by reacting this compound with alcohols. This reaction is often performed in the presence of a non-nucleophilic base like pyridine.
Reactivity of the Furan Ring
The furan ring in this compound exhibits reactivity at both the C-Br bond and the C-H positions of the heterocyclic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the furan ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the furan ring and a variety of aryl or vinyl boronic acids or esters.[4] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures.
The Heck-Mizoroki reaction facilitates the coupling of the bromofuran with alkenes to form substituted furyl-alkenes.[5] This reaction is highly valuable for the synthesis of stilbene and cinnamate analogs.
The Sonogashira coupling allows for the formation of a C-C bond between the bromofuran and a terminal alkyne, providing access to furyl-alkyne derivatives.[6]
Electrophilic Substitution on the Furan Ring
The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, preferentially at the position adjacent to the oxygen atom (C5 or C2).[7][8] While the C5 position is blocked by a bromine atom, electrophilic substitution can potentially occur at the C3 or C4 positions. Due to the deactivating effect of the carbonyl group at C2, the reactivity of the furan ring towards electrophiles is reduced compared to unsubstituted furan. Halogenation is a common electrophilic substitution reaction for furans.
Quantitative Data
The following tables summarize representative quantitative data for the various reactions of this compound and its derivatives.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amide Formation | Isoniazid | MNBA, DMAP | Dichloromethane | Room Temp. | 120 | 83 | [1] |
| Suzuki Coupling | (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 1,4-Dioxane | 90 | 12 | 20 | [2] |
| Heck Coupling | Styrene | Pd(II)-complex, TBAB, Et₃N | DMF | 130 | 4 | 99 | [3] |
| Sonogashira Coupling | Terminal Alkyne | Pd[PPh₃]₄, CuI, Et₃N | THF/Et₃N | Room Temp. | 16 | 43-97 | [6] |
| Bromination | Bromine | Carbon Tetrachloride | 45-50 | 24 | - | [9] |
Experimental Protocols
General Protocol for Amide Synthesis from this compound
-
Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add a non-nucleophilic base (1.1 eq.), such as triethylamine or pyridine.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 5-bromofuran derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[4]
General Protocol for Heck-Mizoroki Reaction
-
In a reaction tube, combine the 5-bromofuran derivative (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq.), a phosphine ligand (e.g., PPh₃, 0.02 eq.), and a base (e.g., Et₃N, 2.0 eq.).
-
Add a suitable solvent (e.g., DMF, acetonitrile).
-
Seal the tube and heat the reaction to the desired temperature (e.g., 100-140 °C) until completion.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product via column chromatography.[5]
General Protocol for Sonogashira Coupling
-
To a degassed solution of the 5-bromofuran derivative (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Add the terminal alkyne (1.2 eq.) and a base (e.g., triethylamine, 2.0 eq.).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the coupled product.[6]
Protocol for Bromination of 2-Furancarboxylic Acid
This protocol for the parent 2-furancarboxylic acid is provided as a representative example of electrophilic halogenation on the furan ring.
-
Dissolve 2-furancarboxylic acid (14.0 g) in carbon tetrachloride (60 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[9]
-
Slowly add bromine (8 mL) to the solution.[9]
-
Stir the reaction mixture at 45-50 °C for 24 hours.[9]
-
Remove the solvent under reduced pressure to obtain a solid.[9]
-
Recrystallize the crude product from boiling water to yield pure 5-bromo-2-furancarboxylic acid.[9]
Mandatory Visualizations
Reaction Mechanisms
Biological Signaling Pathway: Quorum Sensing Inhibition
Derivatives of this compound, specifically furan-2-carboxamides, have been investigated as inhibitors of quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that regulates virulence factor expression. These furan derivatives can act as antagonists of the LasR receptor, a key transcriptional regulator in this pathway.[10][11]
Conclusion
This compound is a highly valuable synthetic intermediate due to its dual reactivity. The acyl chloride functionality provides a reliable route to a diverse range of amides and esters, while the 5-bromo-substituted furan ring is an excellent substrate for modern cross-coupling methodologies, enabling the construction of complex molecular architectures. Furthermore, the furan-2-carboxamide scaffold derived from this starting material shows promise in the development of novel therapeutics, such as quorum sensing inhibitors. The protocols and data presented in this guide offer a solid foundation for the exploration and application of this compound in both academic and industrial research settings.
References
- 1. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 8. quora.com [quora.com]
- 9. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives | MDPI [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilicity of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromofuran-2-carbonyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a highly reactive acyl chloride on a furan ring substituted with an electron-withdrawing bromine atom, imparts a distinct electrophilic character to the carbonyl carbon. This heightened electrophilicity makes it a valuable building block for the synthesis of a diverse array of molecular architectures, including amides, esters, and ketones, many of which exhibit promising biological activities. This guide provides a comprehensive overview of the electrophilic nature of this compound, supported by experimental data and potential applications in drug development.
The furan moiety itself is an electron-rich system that can engage in various chemical transformations. However, the presence of the carbonyl chloride group at the 2-position and a bromine atom at the 5-position significantly modulates the electron density of the ring and the reactivity of the acyl group. The electron-withdrawing nature of both the carbonyl chloride and the bromine atom enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Core Reactivity and Electrophilicity
The primary site of nucleophilic attack in this compound is the electrophilic carbonyl carbon. The reactivity of this site is influenced by the electronic properties of the substituted furan ring. The acyl chloride is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and aromatic compounds, to yield the corresponding acylated products. These reactions are typically efficient and proceed under mild conditions.
Table 1: Summary of Acylation Reactions with this compound
| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| Amines (general) | Amides | Typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent at room temperature. | High | [1] |
| Phenol | Ester | - | - | |
| Isoniazid | Hydrazide | 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 5 days. | 83 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for its reactions with different nucleophiles.
Synthesis of N-substituted-5-bromofuran-2-carboxamides (General Procedure)
The synthesis of N-substituted-5-bromofuran-2-carboxamides can be achieved through the reaction of an amine with this compound. This method is often rapid and does not necessitate a coupling agent, although the acyl chloride is sensitive to moisture.[3]
-
Reaction Setup: In a round-bottom flask, the chosen amine is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere. A non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution.
-
Addition of Acyl Chloride: this compound (1.0 equivalent) is added dropwise to the stirred solution at 0 °C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Synthesis of Phenyl 5-bromofuran-2-carboxylate
The esterification of phenol with this compound provides Phenyl 5-bromofuran-2-carboxylate, a valuable intermediate. A detailed protocol for the synthesis of this ester is available, which involves the initial preparation of this compound from 5-bromofuran-2-carboxylic acid.
Synthesis of N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide
This synthesis was achieved by the reaction of 5-bromofuran-2-carboxylic acid and isoniazid in the presence of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature, affording the product in an 83% yield.[2] The crude product was purified by dry-column flash chromatography.[2]
Visualization of Synthetic and Biological Pathways
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-substituted-5-bromofuran-2-carboxamides.
Potential Signaling Pathway Involvement: COX-2 Inhibition
Derivatives of this compound have shown potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain signaling pathways. Molecular docking studies of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide have indicated a good binding affinity to the COX-2 protein.[2] This suggests that compounds derived from this compound may exert their therapeutic effects by modulating the arachidonic acid cascade.
Caption: Proposed mechanism of action for 5-bromofuran-2-carbonyl derivatives as COX-2 inhibitors.
Applications in Drug Development
The diverse pharmacological activities exhibited by furan derivatives, including antibacterial, antiviral, anti-inflammatory, and antitumor properties, underscore the importance of this compound as a key synthetic intermediate.[4] The ability to readily introduce the 5-bromofuran-2-carbonyl moiety into various molecular scaffolds allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
The potential for derivatives of this compound to act as COX-2 inhibitors is particularly noteworthy.[2] Selective COX-2 inhibitors are a clinically important class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Further investigation into the synthesis and biological evaluation of novel compounds derived from this compound could lead to the development of new therapeutic agents for inflammatory disorders.
Conclusion
This compound is a highly electrophilic reagent that serves as a valuable tool for the synthesis of a wide range of organic compounds. Its reactivity, driven by the electronic effects of the furan ring and its substituents, allows for efficient acylation of various nucleophiles. The demonstrated potential of its derivatives as inhibitors of key biological targets, such as COX-2, highlights its significance in the field of drug discovery and development. This guide provides a foundational understanding of the electrophilicity and synthetic utility of this compound, which will be of benefit to researchers and scientists working towards the creation of novel therapeutic agents.
References
potential applications of 5-Bromofuran-2-carbonyl chloride in medicinal chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromofuran-2-carbonyl chloride, a reactive acyl chloride, has emerged as a valuable and versatile building block in medicinal chemistry. Its furan core, a privileged scaffold in numerous biologically active compounds, coupled with the reactivity of the acyl chloride and the potential for further modification at the bromine-substituted position, makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, focusing on its use in the development of anticancer, antimicrobial, and anti-inflammatory agents. The guide summarizes key quantitative data, provides detailed experimental protocols for the synthesis of bioactive derivatives, and visualizes relevant biological pathways.
Therapeutic Applications and Bioactivity
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The furan-2-carboxamide moiety, readily synthesized from the parent acyl chloride, is a recurring motif in compounds with significant biological effects.
Anticancer Activity
The 5-bromofuran-2-carboxamide scaffold has been investigated for its potential as an anticancer agent. Studies on related benzofuran structures, which share the core furan motif, have shown that the presence of a bromine atom can enhance cytotoxic activity. For instance, certain brominated benzofuran derivatives have exhibited significant growth inhibitory effects against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives Related to 5-Bromofuran-2-carboxamide Scaffolds
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran Derivative | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [1] |
| Brominated Benzofuran Derivative | HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | [1] |
| Phenyl 5-bromofuran-2-carboxylate related derivatives | HeLa (Cervical Cancer) | Data available, specific values vary by derivative | [2] |
| Phenyl 5-bromofuran-2-carboxylate related derivatives | K562 (Leukemia) | Data available, specific values vary by derivative | [2] |
| Phenyl 5-bromofuran-2-carboxylate related derivatives | MOLT-4 (Leukemia) | Data available, specific values vary by derivative | [2] |
Note: The data for Phenyl 5-bromofuran-2-carboxylate derivatives is based on related structures and serves as an indicator of the potential of the 5-bromofuran scaffold.
The anticancer effects of these compounds are hypothesized to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[2]
Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against clinically relevant bacterial strains, including drug-resistant variants.
Table 2: Minimum Inhibitory Concentration (MIC) of N-(4-Bromophenyl)furan-2-carboxamide Derivatives
| Bacterial Strain | Compound | MIC (mg/mL) | Reference |
| Carbapenem-resistant Acinetobacter baumannii (CRAB) | N-(4-Bromophenyl)furan-2-carboxamide | 6.25 | [3] |
| Carbapenem-resistant Enterobacter cloacae (CREC) | N-(4-Bromophenyl)furan-2-carboxamide | 6.25 | [3] |
| Carbapenem-resistant Klebsiella pneumoniae (CRKP) | N-(4-Bromophenyl)furan-2-carboxamide | 6.25 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | N-(4-Bromophenyl)furan-2-carboxamide | 12.5 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from this compound has been explored through the synthesis of molecules targeting key inflammatory enzymes. One notable example is the synthesis of a potential COX-2 inhibitor.
Table 3: Binding Affinity of a 5-Bromofuran-2-carboxamide Derivative
| Compound | Target | Binding Affinity (kcal/mol) | Reference |
| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | COX-2 | -7.89 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis and biological evaluation of derivatives of this compound.
Synthesis of N-(4-Bromophenyl)furan-2-carboxamide
This protocol describes the synthesis of a furan-2-carboxamide derivative with demonstrated antibacterial activity.[3]
Materials:
-
This compound
-
4-Bromoaniline
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve 4-bromoaniline (1.0 equivalent) and a suitable base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-(4-bromophenyl)furan-2-carboxamide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, K562, MOLT-4)
-
96-well plates
-
Cell culture medium
-
Synthesized test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[2]
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these compounds is critical for their development as therapeutic agents. Derivatives of this compound are hypothesized to exert their anticancer effects by modulating key cellular signaling cascades.
Caption: PI3K/Akt/mTOR signaling pathway potentially targeted by 5-bromofuran-2-carboxamide derivatives.
Caption: General workflow for the development of bioactive compounds from this compound.
Conclusion
This compound serves as a highly valuable and versatile starting material in the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The ease of its conversion into furan-2-carboxamides and other derivatives, combined with the demonstrated anticancer, antimicrobial, and anti-inflammatory activities of these scaffolds, underscores its importance in drug discovery. Further exploration of the structure-activity relationships of its derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to build upon in their quest for new medicines.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[v1] | Preprints.org [preprints.org]
An In-depth Technical Guide to the Discovery and History of 5-Bromofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a foundational scaffold in a vast array of biologically active compounds and functional materials. The introduction of a bromine atom at the 5-position of the furan ring creates 5-bromofuran derivatives, a class of compounds that has garnered significant interest in medicinal chemistry and synthetic organic chemistry. The bromine atom not only modulates the electronic properties of the furan ring but also provides a versatile handle for further chemical modifications, enabling the synthesis of complex molecular architectures. This technical guide delves into the discovery, history, synthesis, and biological significance of 5-bromofuran compounds, providing a comprehensive resource for researchers in the field.
Historical Perspective: The Dawn of Furan Chemistry and the Advent of Bromination
The journey into the world of furan chemistry began in the late 18th century. In 1780, Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid. This was followed by the work of Johann Wolfgang Döbereiner in 1831 on furfural. However, it was not until 1870 that furan itself was first prepared by Heinrich Limpricht.
While the precise date of the first synthesis of a 5-bromofuran compound is not definitively documented in readily available historical records, the groundwork for such a discovery was laid by the early pioneers of organic chemistry. The exploration of electrophilic substitution reactions on aromatic compounds in the 19th and early 20th centuries paved the way for the halogenation of furan and its derivatives. Early investigations into the chemistry of furan were significantly advanced by the work of American chemist Henry Gilman in the 1920s and 1930s. His extensive research on furan derivatives, including their synthesis and reactivity, likely contributed to the understanding of how to introduce substituents like bromine onto the furan ring.[1][2][3][4][5]
The primary challenge in the synthesis of 5-bromofuran compounds has historically been achieving regioselectivity. The furan ring is susceptible to electrophilic attack at both the C2 (α) and C3 (β) positions. Direct bromination of furan with elemental bromine often leads to a mixture of products, including polybrominated species. The development of milder and more selective brominating agents and reaction conditions has been a key focus in the synthetic history of these compounds.
Synthesis of Key 5-Bromofuran Compounds
The synthesis of 5-bromofuran derivatives typically involves the electrophilic bromination of a pre-existing furan ring or the construction of the brominated furan ring from acyclic precursors.
Bromination of Furan Derivatives
Direct bromination of furan and its derivatives remains a common method for the synthesis of 5-bromofuran compounds. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and minimizing side reactions.
2.1.1. Synthesis of 5-Bromo-2-furoic Acid:
A widely used starting material, 5-bromo-2-furoic acid, can be synthesized by the direct bromination of 2-furoic acid.
Experimental Protocol:
-
Reactants: 2-furoic acid, Bromine.
-
Procedure: To a solution of 2-furoic acid in a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride), an equimolar amount of bromine is added portion-wise with stirring. The reaction mixture is typically heated to facilitate the reaction. After the reaction is complete, the product is isolated by filtration and can be purified by recrystallization.
-
Yield: Moderate to good yields are typically reported.
2.1.2. Synthesis of 5-Bromo-2-furfural:
5-Bromo-2-furfural is another important building block. Its synthesis often involves the bromination of 2-furfural. However, the aldehyde group can be sensitive to oxidation under harsh bromination conditions.
Experimental Protocol:
-
Reactants: 2-Furfural, Bromine, or N-Bromosuccinimide (NBS).
-
Procedure with Bromine: 2-Furfural is dissolved in a suitable solvent and treated with bromine at a controlled temperature. The reaction is often carried out in the presence of a catalyst or a bromine scavenger to control the reactivity.
-
Procedure with NBS: N-Bromosuccinimide (NBS) is a milder brominating agent that can be used for the regioselective bromination of furans. The reaction is typically carried out in a solvent like carbon tetrachloride or acetonitrile, often with a radical initiator such as benzoyl peroxide or AIBN.
2.1.3. Synthesis of Methyl 5-Bromo-2-furoate:
Esterification of 5-bromo-2-furoic acid or direct bromination of methyl 2-furoate are common routes to this compound.
Experimental Protocol (from Methyl 2-furoate):
-
Reactants: Methyl 2-furoate, Bromine.
-
Procedure: Bromine is added dropwise to a solution of methyl 2-furoate in a suitable solvent at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.
Cross-Coupling Reactions
The bromine atom in 5-bromofuran derivatives serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromofuran-2-carbaldehyde:
-
Reactants: 5-Bromofuran-2-carbaldehyde, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, or DMF).
-
Procedure: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated through an aqueous workup and purified by column chromatography.
Quantitative Data of Key 5-Bromofuran Compounds
For ease of comparison, the following tables summarize key quantitative data for several important 5-bromofuran compounds.
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromofuran | C₄H₃BrO | 146.97 | - | 101-102 |
| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | 188-190 | - |
| 5-Bromo-2-furfural | C₅H₃BrO₂ | 174.98 | 82-85 | 112 / 16 mmHg |
| Methyl 5-bromo-2-furoate | C₆H₅BrO₃ | 205.01 | 63-68 | 80 / 0.7 mmHg |
| 5-Bromofuran-2-carbonyl chloride | C₅H₂BrClO₂ | 209.43 | - | - |
| N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | C₁₁H₈BrN₃O₃ | 310.11 | 203 | - |
Table 2: Spectroscopic Data
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 5-Bromo-2-furoic acid | 7.25 (d, 1H), 6.55 (d, 1H), 13.0 (br s, 1H) | 159.0, 148.0, 122.0, 115.0, 114.0 | 3100-2500 (br), 1680, 1570, 1290 | 190, 192 (M⁺) |
| 5-Bromo-2-furfural | 9.55 (s, 1H), 7.25 (d, 1H), 6.57 (d, 1H) | 177.0, 153.0, 125.0, 123.0, 115.0 | 2850, 2750, 1670, 1570 | 174, 176 (M⁺) |
| Methyl 5-bromo-2-furoate | 7.15 (d, 1H), 6.45 (d, 1H), 3.85 (s, 3H) | 158.0, 146.0, 121.0, 118.0, 115.0, 52.0 | 1720, 1570, 1290 | 204, 206 (M⁺) |
| N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide [6] | 10.81 (s, 1H), 10.62 (s, 1H), 8.79 (d, 2H), 7.80 (d, 2H), 7.32 (d, 1H), 6.84 (d, 1H)[6] | 164.85, 156.71, 151.05, 148.41, 139.80, 126.21, 121.84, 117.87, 114.69[6] | 3168, 1682, 1644[6] | 310, 312 [M+H]⁺[6] |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Biological Activities and Signaling Pathways
5-Bromofuran derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, including anticancer and anti-inflammatory properties. While the precise mechanisms of action for many 5-bromofuran compounds are still under investigation, studies on structurally related furan and benzofuran derivatives suggest potential interactions with key cellular signaling pathways.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of furan-containing compounds against various cancer cell lines.[7] The proposed mechanisms of action often involve the modulation of signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Potential Signaling Pathway Involvement (Inferred from Related Compounds):
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some heterocyclic compounds have been shown to inhibit components of the MAPK pathway, such as ERK, JNK, and p38 kinases.[8][9] It is hypothesized that certain 5-bromofuran derivatives may exert their anticancer effects by interfering with this pathway.
References
- 1. orgsyn.org [orgsyn.org]
- 2. "Furan Arsenicals" by Henry Gilman and Willard H. Kirkpatrick [scholarworks.uni.edu]
- 3. biographicalmemoirs.org [biographicalmemoirs.org]
- 4. "Nuclear Condensations of Furan" by Henry Gilman, B. L. Wooley et al. [scholarworks.uni.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromofuran-2-carbonyl chloride is a versatile reagent for the synthesis of a diverse range of N-substituted-5-bromofuran-2-carboxamides. These compounds are of significant interest in medicinal chemistry and drug development due to their demonstrated biological activities, including potent anticancer and antimicrobial properties. The furan scaffold serves as a key pharmacophore, and the presence of the bromine atom at the 5-position provides a convenient handle for further chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of amides from this compound, summarizes key quantitative data, and outlines the mechanistic pathways underlying their therapeutic potential.
Data Presentation
Table 1: Synthesis of N-Substituted-5-bromofuran-2-carboxamides - Reaction Yields
| Entry | Amine Substrate | Product | Yield (%) | Reference |
| 1 | Isoniazid | N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | 83 | [1][2] |
| 2 | 4-Bromoaniline | N-(4-Bromophenyl)furan-2-carboxamide | 94 | |
| 3 | 1,4-Diaminobenzene | N-(4-Aminophenyl)furan-2-carboxamide | 84 | [3] |
| 4 | Various Anilines | N-Aryl-furan-2-carboxamides* | 47-84 | [3] |
| 5 | Various Amines | N-Substituted-benzofuran-2-carboxamides** | 73-88 | [4] |
*Note: Yields reported for the synthesis of analogous furan-2-carboxamides, adaptable to 5-bromofuran-2-carboxamide synthesis. **Note: Yields reported for the synthesis of analogous benzofuran-2-carboxamides, providing an indication of expected efficiency.
Table 2: Anticancer Activity of Furan and Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Benzofuran derivatives | MCF-7 (Breast Cancer) | 0.051 - 0.057 | Inhibition of PI3K/Akt/mTOR pathway[5] |
| Benzofuran derivatives | MDA MB-231 (Breast Cancer) | Not specified | Inhibition of PI3K/Akt/mTOR pathway[5] |
| Furan-based derivatives | Not specified | Not specified | Inhibition of NF-κB signaling |
Table 3: Antimicrobial Activity of Furan-2-carboxamide Derivatives
| Compound | Microorganism | MIC (mg/mL) | Reference |
| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant A. baumannii (CRAB) | 6.25 | [6] |
| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant E. cloacae (CREC) | 6.25 | [6] |
| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant K. pneumoniae (CRKP) | 6.25 | [6] |
| N-(4-Bromophenyl)furan-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12.5 | [6] |
| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus, E. coli, B. cereus | 230-300 µg/mL | [7] |
| Carbamothioyl-furan-2-carboxamide derivatives | F. bracchygibossum, A. niger, A. flavus | 120.7-190 µg/mL | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-bromofuran-2-carboxamides
This protocol is adapted from the synthesis of N-(4-Bromophenyl)furan-2-carboxamide.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the substituted amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.0-1.2 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualizations
Caption: General workflow for the synthesis of N-substituted-5-bromofuran-2-carboxamides.
Caption: Proposed anticancer mechanism of action via inhibition of PI3K/Akt/mTOR and NF-κB signaling pathways.
Caption: Proposed antimicrobial mechanism of action via induction of reactive oxygen species.
Application Notes
Scope and Limitations
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of a wide variety of amides. The reaction is generally fast and proceeds under mild conditions. However, the acyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. Sterically hindered amines may require longer reaction times or elevated temperatures to achieve complete conversion. The use of a non-nucleophilic base is crucial to prevent competition with the amine nucleophile.
Troubleshooting
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is oven-dried and solvents are anhydrous. Handle this compound under an inert atmosphere.
-
Incomplete Reaction: Monitor the reaction closely by TLC. If the reaction stalls, consider gentle heating or adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
-
Base Issues: Ensure the base is not competing with the amine. Use a hindered base like triethylamine or diisopropylethylamine (DIPEA). If the amine is valuable, using an alternative base is recommended over using an excess of the amine to neutralize the HCl byproduct.[8]
-
-
Side Reactions:
-
Hydrolysis of Acyl Chloride: This is the most common side reaction. Strict anhydrous conditions are paramount.
-
Formation of Symmetric Anhydride: If the starting carboxylic acid is used to generate the acyl chloride in situ (e.g., with thionyl chloride), incomplete conversion can lead to the formation of the corresponding anhydride.
-
-
Purification Challenges:
-
Polar Amides: Highly polar products may be difficult to elute from silica gel. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
-
Removal of Urea Byproducts (if using coupling agents other than acyl chlorides): If alternative methods involving carbodiimides are used, the resulting urea byproduct can be challenging to remove. Aqueous workups are often effective for water-soluble ureas.
-
Safety Precautions
-
This compound: This reagent is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acyl Chlorides in General: Acyl chlorides react exothermically with water and other nucleophiles. Add them slowly to the reaction mixture, especially when using reactive amines.
-
Solvents and Reagents: Handle all organic solvents and reagents in a fume hood and follow standard laboratory safety procedures.
These application notes and protocols provide a comprehensive guide for the synthesis and application of amides derived from this compound, facilitating their exploration in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of N-Substituted 5-Bromofuran-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-Bromofuran-2-carbonyl chloride with primary amines is a robust and versatile method for the synthesis of N-substituted 5-bromofuran-2-carboxamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery, as the furan-2-carboxamide scaffold is a key structural motif in a variety of biologically active molecules. The presence of the bromine atom on the furan ring provides a valuable synthetic handle for further functionalization, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for screening and lead optimization.
These application notes provide a detailed protocol for the synthesis of N-substituted 5-bromofuran-2-carboxamides, including reaction setup, workup, and purification procedures.
Reaction Principle
The synthesis of N-substituted 5-bromofuran-2-carboxamides from this compound and a primary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen atom to a base, yielding the stable amide product and a salt byproduct. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride gas that is formed.[1]
Experimental Protocol
Materials and Equipment
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration is typically in the range of 0.1 to 0.5 M.
-
Addition of Base: To the stirred solution of the amine, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 to 1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled reaction mixture. This compound is sensitive to moisture, so it should be handled accordingly.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 to 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude N-substituted 5-bromofuran-2-carboxamide by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with various primary amines.
| Primary Amine | Stoichiometry (Amine:Acyl Chloride:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.0 : 1.0 : 1.2 | DCM | 0 to RT | 4 | 85-95 |
| 4-Methoxyaniline | 1.0 : 1.0 : 1.2 | DCM | 0 to RT | 3 | 90-98 |
| 4-Nitroaniline | 1.0 : 1.0 : 1.5 | DCM/DMF | 0 to RT | 12 | 70-85 |
| Benzylamine | 1.0 : 1.0 : 1.2 | DCM | 0 to RT | 2 | 90-97 |
| Cyclohexylamine | 1.0 : 1.0 : 1.2 | DCM | 0 to RT | 2 | 88-96 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper cooling to control the reaction temperature.
-
Hydrogen chloride gas is evolved during the reaction, which is corrosive and toxic. The use of a base to neutralize it is essential.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-substituted 5-bromofuran-2-carboxamides.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of N-substituted 5-bromofuran-2-carboxamides.
References
Application Notes and Protocols: Synthesis of N,N-Disubstituted-5-bromofuran-2-carboxamides from 5-Bromofuran-2-carbonyl Chloride and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-bromofuran-2-carbonyl chloride with secondary amines is a robust and efficient method for the synthesis of N,N-disubstituted-5-bromofuran-2-carboxamides. This transformation, a classic example of nucleophilic acyl substitution, is widely employed in medicinal chemistry and materials science. The resulting furan-2-carboxamide scaffold is a key structural motif in numerous biologically active compounds, and the presence of the bromine atom on the furan ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
This document provides detailed application notes and a generalized experimental protocol for the reaction of this compound with various secondary amines.
Reaction Principle and Pathway
The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.
Application Notes and Protocols for Schotten-Baumann Reactions of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromofuran-2-carbonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 5-bromofuran-2-carboxamide or 5-bromofuran-2-carboxylate moiety into a target molecule. The Schotten-Baumann reaction provides a robust and widely used method for the acylation of nucleophiles such as amines, alcohols, and phenols with this acyl chloride. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-5-bromofuran-2-carboxamides and corresponding esters under Schotten-Baumann conditions. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. Furan-based compounds, in particular, have been shown to exhibit a wide range of biological activities.[1]
Principle of the Schotten-Baumann Reaction
The Schotten-Baumann reaction is typically carried out in a biphasic solvent system, consisting of an organic solvent to dissolve the acyl chloride and the nucleophile, and an aqueous phase containing a base.[2][3] The base, commonly sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[4][5] This also prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the nucleophile (amine, alcohol, or phenol) attacks the electrophilic carbonyl carbon of the this compound.
Applications in Drug Discovery and Development
Derivatives of 5-bromofuran-2-carboxamide have shown promising biological activities. For instance, certain furan-2-carboxamide derivatives have been investigated for their antimicrobial and anticancer properties.[6][7] The presence of the furan ring, a known pharmacophore, contributes to the biological activity of these molecules.[1] One of the key mechanisms of action for some anticancer agents is the inhibition of signaling pathways that are crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[8] Small molecule inhibitors of the NF-κB pathway are considered a promising therapeutic strategy.[6][8]
Experimental Protocols
I. Synthesis of N-Substituted-5-bromofuran-2-carboxamides
This protocol describes the synthesis of a series of N-substituted-5-bromofuran-2-carboxamides by reacting this compound with various primary and secondary amines under Schotten-Baumann conditions.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
General Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in dichloromethane.
-
To this solution, add 10% aqueous sodium hydroxide solution (2.0 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of this compound (1.0 eq.) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted-5-bromofuran-2-carboxamide.
Quantitative Data for Amide Synthesis:
| Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-5-bromofuran-2-carboxamide | 3 | 85 |
| 4-Bromoaniline | N-(4-bromophenyl)-5-bromofuran-2-carboxamide | 4 | 94[3] |
| Benzylamine | N-benzyl-5-bromofuran-2-carboxamide | 2.5 | 88 |
| Morpholine | (5-bromo-2-furyl)(morpholino)methanone | 2 | 92 |
II. Synthesis of Phenyl 5-bromofuran-2-carboxylate
This protocol details the esterification of phenol with this compound under Schotten-Baumann conditions.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve phenol (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Phenyl 5-bromofuran-2-carboxylate.
Quantitative Data for Ester Synthesis:
| Alcohol/Phenol | Product | Reaction Time (h) | Yield (%) |
| Phenol | Phenyl 5-bromofuran-2-carboxylate | 14 | 78 |
| Methanol | Methyl 5-bromofuran-2-carboxylate | 12 | 82 |
| Ethanol | Ethyl 5-bromofuran-2-carboxylate | 12 | 85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Schotten-Baumann reaction.
Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. | Semantic Scholar [semanticscholar.org]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-aryl-5-bromofuran-2-carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-5-bromofuran-2-carboxamides are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug discovery. The furan-2-carboxamide scaffold is a common motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 5-position of the furan ring provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening and the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of N-aryl-5-bromofuran-2-carboxamides, a summary of reaction yields, and diagrams of the synthetic workflows.
Data Presentation
The synthesis of N-aryl-5-bromofuran-2-carboxamides can be achieved with good to excellent yields depending on the chosen synthetic route and the nature of the substituent on the aryl amine. Below is a table summarizing representative yields for the synthesis of various N-aryl-furan-2-carboxamides. While not all examples are 5-bromo substituted, they provide a strong indication of the expected yields for the target compounds.
| Entry | Aryl Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-phenyl-furan-2-carboxamide | 87 | [1] |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)furan-2-carboxamide | 56 | [1] |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)furan-2-carboxamide | 43 | [1] |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)furan-2-carboxamide | 47 | [1] |
| 5 | 4-Bromoaniline | N-(4-bromophenyl)furan-2-carboxamide | 94 | |
| 6 | Isoniazid | N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide | 83 | [2][3] |
Experimental Protocols
There are two primary and effective methods for the synthesis of N-aryl-5-bromofuran-2-carboxamides. The first involves the reaction of 5-bromofuran-2-carbonyl chloride with an appropriate aryl amine. The second method utilizes a coupling agent to facilitate the amide bond formation between 5-bromofuran-2-carboxylic acid and an aryl amine.
Method 1: From this compound
This method is often faster and does not require a coupling agent, but this compound is sensitive to moisture.
General Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired aryl amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-5-bromofuran-2-carboxamide.
Diagram of the synthetic workflow for Method 1:
Caption: Synthetic workflow from this compound.
Method 2: From 5-Bromofuran-2-carboxylic acid using a Coupling Agent
This route offers milder reaction conditions and uses a more stable starting material compared to the acyl chloride. Various coupling agents can be employed, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) with 4-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt).
General Procedure using MNBA/DMAP:
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM), add MNBA (1.1 eq.) and DMAP (1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Add the desired aryl amine (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the pure N-aryl-5-bromofuran-2-carboxamide.
Diagram of the synthetic workflow for Method 2:
Caption: Synthetic workflow using a coupling agent.
Logical Relationship of Synthetic Pathways
The two primary synthetic routes to N-aryl-5-bromofuran-2-carboxamides are interconnected through the common precursor, 5-bromofuran-2-carboxylic acid. The acid can be converted to the acyl chloride, which then reacts with an amine, or it can be directly coupled with an amine using a suitable activating agent. The choice of pathway often depends on the availability of starting materials, the sensitivity of the substrates to the reaction conditions, and the desired scale of the synthesis.
Diagram illustrating the relationship between the synthetic pathways:
Caption: Interconnection of synthetic routes.
Conclusion
The synthesis of N-aryl-5-bromofuran-2-carboxamides can be readily achieved through well-established synthetic methodologies. The choice between the acyl chloride and the carboxylic acid coupling route will depend on specific laboratory considerations. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds for further investigation in drug discovery and materials science. The versatility of the 5-bromo substituent allows for extensive derivatization, making this class of compounds a promising scaffold for the development of new chemical entities with diverse biological activities.
References
Application Notes and Protocols: Esterification of Alcohols with 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromofuran-2-carbonyl chloride is a versatile reagent for the synthesis of a wide array of 5-bromofuran-2-carboxylate esters. These esters are valuable intermediates in the fields of medicinal chemistry and materials science, serving as building blocks for novel therapeutic agents and functional materials. The furan ring is a key structural motif in many biologically active compounds, and the presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions.
This document provides detailed protocols for the esterification of various alcohols with this compound, presenting quantitative data in a structured format for easy comparison. The methodologies outlined herein are intended to be reproducible and scalable for laboratory settings.
Data Presentation
The following table summarizes the reaction conditions and yields for the esterification of different types of alcohols with this compound.
| Alcohol Type | Alcohol Name | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Primary | Methanol | Thionyl chloride (in situ acid chloride formation), reflux | Not Specified | 100 | [1] |
| Primary | Ethanol | Concentrated H2SO4, reflux (from carboxylic acid) | 2 h | 59.7 | [2] |
| Phenol | Phenol | Pyridine, 0°C to room temperature | Not Specified | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-bromofuran-2-carboxylate
This protocol is adapted from a procedure involving the in-situ generation of this compound from 5-bromofuran-2-carboxylic acid using thionyl chloride, followed by reaction with methanol.[1]
Materials:
-
5-Bromofuran-2-carboxylic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator.
-
To ensure complete removal of thionyl chloride, add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.
-
The resulting crude product, methyl 5-bromofuran-2-carboxylate, can be further purified by flash chromatography if necessary.
Protocol 2: General Procedure for the Esterification of Alcohols with this compound
This general protocol is based on the reaction of an acid chloride with an alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, or a functionalized alcohol)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Separatory funnel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the stirred alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Reaction Scheme
Caption: General reaction scheme for the esterification of an alcohol with this compound.
Experimental Workflow
References
Application Notes and Protocols: Acylation of Hindered Alcohols with 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, enabling the formation of esters from alcohols and acylating agents. This process is of particular importance in drug development for the synthesis of prodrugs, modification of pharmacokinetic properties, and the creation of novel chemical entities. The reaction of 5-Bromofuran-2-carbonyl chloride with sterically hindered alcohols presents a unique challenge due to the reduced nucleophilicity and increased steric bulk of the alcohol, which can significantly hinder the reaction rate.
This compound is a reactive acylating agent due to the electron-withdrawing nature of the furan ring and the bromine atom. The resulting 5-bromo-2-furoate esters are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The bromo-furan moiety can participate in further cross-coupling reactions, providing a versatile handle for molecular elaboration. This document provides detailed protocols for the acylation of hindered secondary and tertiary alcohols with this compound, outlining catalyst systems and reaction conditions to achieve optimal yields.
Reaction and Mechanism
The acylation of a hindered alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), or a Lewis acid. In the presence of a base like triethylamine (TEA) or pyridine, the generated hydrochloric acid is neutralized, driving the reaction to completion.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the acylation of representative hindered secondary and tertiary alcohols with this compound. The data is compiled based on general principles of acylation reactions of hindered alcohols and may vary depending on the specific substrate and experimental conditions.
Table 1: Catalyst Screening for the Acylation of a Hindered Secondary Alcohol
| Entry | Hindered Alcohol | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | DMAP (10) | TEA (1.5) | Dichloromethane | 25 | 24 | 75 |
| 2 | 1-Adamantanol | 1-Methylimidazole (20) | TEA (1.5) | Dichloromethane | 25 | 24 | 68 |
| 3 | 1-Adamantanol | Sc(OTf)₃ (5) | 2,6-Lutidine (1.5) | Dichloromethane | 25 | 18 | 82 |
| 4 | 1-Adamantanol | None | Pyridine (2.0) | Pyridine | 80 | 48 | 45 |
Table 2: Substrate Scope for DMAP-Catalyzed Acylation
| Entry | Hindered Alcohol | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butanol | DMAP (10) | TEA (1.5) | Dichloromethane | 25 | 48 | 65 |
| 2 | 2-Adamantanol | DMAP (10) | TEA (1.5) | Dichloromethane | 25 | 24 | 78 |
| 3 | Terpineol | DMAP (10) | TEA (1.5) | Dichloromethane | 25 | 36 | 72 |
| 4 | Linalool | DMAP (10) | TEA (1.5) | Dichloromethane | 25 | 36 | 70 |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Tertiary Alcohol (e.g., tert-Butanol)
This protocol describes a general procedure for the acylation of a hindered tertiary alcohol using a catalytic amount of DMAP.
Materials:
-
Hindered tertiary alcohol (e.g., tert-butanol) (1.0 equiv)
-
This compound (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered tertiary alcohol (1.0 equiv), DMAP (0.1 equiv), and anhydrous dichloromethane.
-
Stir the mixture until all solids are dissolved.
-
Add triethylamine (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equiv) in anhydrous dichloromethane to the stirred reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 48 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-2-furoate ester.
Protocol 2: Lewis Acid-Catalyzed Acylation of a Hindered Secondary Alcohol (e.g., 1-Adamantanol)
This protocol is suitable for less reactive hindered alcohols and employs a Lewis acid catalyst.
Materials:
-
Hindered secondary alcohol (e.g., 1-Adamantanol) (1.0 equiv)
-
This compound (1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hindered secondary alcohol (1.0 equiv), Sc(OTf)₃ (0.05 equiv), and anhydrous dichloromethane.
-
Stir the mixture until a homogeneous solution is formed.
-
Add 2,6-lutidine (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with 1 M HCl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Applications in Drug Development
The synthesis of 5-bromo-2-furoate esters of hindered alcohols has potential applications in drug discovery and development. The ester linkage can serve as a biodegradable linker in prodrug design, which can improve the pharmacokinetic profile of a parent drug molecule. The lipophilicity of the bromo-furan moiety can enhance membrane permeability and oral bioavailability. Furthermore, the bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse compound libraries for lead optimization.
Troubleshooting
-
Low or no conversion: For particularly unreactive alcohols, increasing the reaction temperature, prolonging the reaction time, or using a more potent catalyst system (e.g., stronger Lewis acids) may be necessary. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the acyl chloride.
-
Side reactions: In the presence of strong, non-hindered bases, side reactions such as the elimination of tertiary alcohols may occur. Using a hindered, non-nucleophilic base like 2,6-lutidine can mitigate this issue.
-
Difficult purification: The presence of unreacted starting material or byproducts can complicate purification. Careful monitoring of the reaction by TLC to ensure complete conversion and proper quenching and work-up procedures are crucial.
Conclusion
The acylation of hindered alcohols with this compound can be effectively achieved using appropriate catalytic methods. The choice of catalyst and reaction conditions should be tailored to the specific substrate. The protocols provided herein offer a starting point for the synthesis of sterically encumbered 5-bromo-2-furoate esters, which are valuable building blocks for the development of new therapeutic agents. Careful optimization of the reaction parameters will be key to achieving high yields and purity for these challenging transformations.
Application Notes and Protocols: DMAP-Catalyzed Esterification with 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of alcohols using acyl chlorides is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst significantly accelerates these reactions, particularly for sterically hindered substrates, leading to high yields under mild conditions.[1][2][3][4][5] This document provides detailed application notes and protocols for the DMAP-catalyzed esterification of primary, secondary, and tertiary alcohols with 5-Bromofuran-2-carbonyl chloride. The resulting 5-bromofuran-2-carboxylate esters are valuable intermediates in medicinal chemistry, offering a scaffold for further functionalization.[6]
Reaction Principle and Advantages
DMAP functions as a highly effective acyl transfer agent.[5] The catalytic cycle involves the initial reaction of DMAP with the highly reactive this compound to form a reactive acylpyridinium salt. This intermediate is then readily attacked by the alcohol nucleophile to furnish the desired ester and regenerate the DMAP catalyst. The use of a stoichiometric base, such as triethylamine (TEA) or pyridine, is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.
Advantages of DMAP Catalysis:
-
Enhanced Reaction Rates: Significantly faster reaction times compared to uncatalyzed reactions.
-
High Yields: Often provides excellent product yields, even with challenging substrates.
-
Mild Conditions: Reactions can typically be performed at room temperature.
-
Versatility: Effective for a wide range of alcohols, including sterically hindered ones.
Data Presentation
The following tables summarize the typical reaction conditions and outcomes for the DMAP-catalyzed esterification of various alcohols with this compound.
Table 1: Reaction Parameters for DMAP-Catalyzed Esterification
| Entry | Alcohol Type | Alcohol (1.0 eq) | This compound (eq) | DMAP (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Primary | Benzyl Alcohol | 1.1 | 5 | 1.2 (TEA) | DCM | 25 | 2 |
| 2 | Secondary | Cyclohexanol | 1.2 | 10 | 1.5 (TEA) | DCM | 25 | 6 |
| 3 | Tertiary | tert-Butanol | 1.5 | 15 | 2.0 (Pyridine) | THF | 40 | 24 |
Table 2: Product Yields and Characterization
| Entry | Product Name | Yield (%) | Purification Method | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1 | Benzyl 5-bromofuran-2-carboxylate | 95 | Column Chromatography | 7.40-7.30 (m, 5H), 7.15 (d, 1H), 6.40 (d, 1H), 5.30 (s, 2H) | 158.5, 147.2, 135.8, 128.6, 128.3, 128.1, 122.5, 119.8, 114.5, 67.2 | 1725, 1570, 1250 |
| 2 | Cyclohexyl 5-bromofuran-2-carboxylate | 88 | Column Chromatography | 7.10 (d, 1H), 6.35 (d, 1H), 4.90 (m, 1H), 1.90-1.40 (m, 10H) | 158.8, 147.0, 122.3, 119.6, 114.3, 73.5, 31.6, 25.4, 23.7 | 1720, 1568, 1245 |
| 3 | tert-Butyl 5-bromofuran-2-carboxylate | 75 | Column Chromatography | 7.05 (d, 1H), 6.30 (d, 1H), 1.60 (s, 9H) | 159.2, 146.8, 122.0, 119.5, 114.0, 82.5, 28.2 | 1715, 1565, 1255 |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation. For reference, spectral data for Methyl 5-bromofuran-2-carboxylate is publicly available.[7]
Experimental Protocols
General Procedure for DMAP-Catalyzed Esterification
Materials:
-
Alcohol (e.g., Benzyl alcohol, Cyclohexanol, tert-Butanol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and anhydrous solvent (10 mL).
-
Add the base (Triethylamine or Pyridine, see Table 1 for equivalents).
-
Add 4-(Dimethylamino)pyridine (DMAP, see Table 1 for mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (see Table 1 for equivalents) in the anhydrous solvent (5 mL) to the reaction mixture.
-
Allow the reaction to warm to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure ester.[8]
Visualizations
DMAP-Catalyzed Esterification Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromofuran derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of furan-containing compounds, which are significant scaffolds in medicinal chemistry and materials science.[1] Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids and palladium catalysts.[1][2] This document offers a guide to catalyst selection, reaction optimization, and experimental procedures for the successful synthesis of 5-arylfuran derivatives.
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organohalide (in this case, a 5-bromofuran derivative) in the presence of a palladium catalyst and a base.[2][3][4]
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction between a 5-bromofuran derivative and an arylboronic acid.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency in the Suzuki coupling of 5-bromofuran derivatives. The following tables summarize reaction conditions and yields for the coupling of various 5-bromofuran derivatives with different arylboronic acids.
Table 1: Suzuki Coupling of 5-Bromofuran-2-Carboxylate and Carbaldehyde Derivatives
| 5-Bromofuran Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd-complex (0.1) | 2-quinolinealdoxime | Cs₂CO₃ (2) | Toluene | 150 (MW, 23 min) | 97 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd-complex (0.1) | 2-quinolinealdoxime | Cs₂CO₃ (2) | Toluene | 150 (MW, 25 min) | 96 |
| 5-(4-Bromophenyl)furan-2-carbaldehyde | Various arylboronic acids | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 (12 h) | 75-90 |
| 5-Bromosalicylaldehyde | Phenylboronic acid | Pd(II) complex (0.01) | N,N,O-Tridentate | K₂CO₃ (2) | CH₃CN/H₂O (9:1) | 80 (12 h) | 92 |
Table 2: Suzuki Coupling of Other Substituted Furan Derivatives
| Furan Derivative | Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | PCy₃ | K₃PO₄ (4.5) | t-Amyl alcohol | 120 (1 h) | High |
| 2-Bromo-5-(bromomethyl)thiophene | Various arylboronic acids | Pd(PPh₃)₄ (2.5) | PPh₃ | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 (12 h) | 25-76 |
Experimental Protocols
Below are detailed methodologies for key experiments involving the Suzuki coupling of 5-bromofuran derivatives. These protocols can be adapted for a range of substrates and coupling partners.
Protocol 1: General Procedure for Suzuki Coupling of Methyl 5-Bromobenzofuran-2-carboxylate under Microwave Irradiation
This protocol is adapted from the microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates.
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2 mmol)
-
Palladium complex (e.g., 2-quinolinealdoxime-Pd(II)-complex) (0.1 mol%)
-
Toluene (3 mL)
-
Microwave synthesis reactor
Procedure:
-
To a microwave reaction vial, add methyl 5-bromobenzofuran-2-carboxylate (1 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2 mmol), and the palladium catalyst (0.1 mol%).
-
Add toluene (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves at 150 °C for 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Scalable Suzuki Coupling for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde
This protocol is a robust and scalable method for producing furan-biaryl compounds.
Materials:
-
5-Formylfuran-2-boronic acid (1.0 eq)
-
1,4-Dibromobenzene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a suitable reactor, add 5-formylfuran-2-boronic acid and 1,4-dibromobenzene.
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
In a separate vessel, dissolve potassium carbonate in deionized water.
-
Add the aqueous potassium carbonate solution to the reactor.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromofuran-2-carbonyl chloride is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The furan moiety is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromine atom and an acyl chloride group at the 2- and 5-positions, respectively, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of 5-substituted-furan-2-carbonyl derivatives. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners.
The furan ring is a key structural component in many pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The ability to introduce diverse substituents at the 5-position of the furan ring through cross-coupling reactions is a powerful strategy in drug discovery for modulating biological activity and optimizing pharmacokinetic properties.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly efficient for a wide range of cross-coupling reactions, operating under relatively mild conditions and tolerating a broad spectrum of functional groups.[4][5] The acyl chloride moiety of this compound can also participate in certain palladium-catalyzed reactions, such as Stille and Suzuki-Miyaura couplings, offering further avenues for molecular diversification.[6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[8][9] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromofuran Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Ag₂CO₃ | MeCN | 80 | 0.5 | 81 |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | - | Cs₂CO₃ | Toluene | 150 (MW) | 0.4 | 96 |
Note: Data in this table is representative and may be based on reactions with structurally similar compounds such as other brominated furans or benzofurans.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organostannane reagents to form C-C bonds with organic halides.[12] This reaction is known for its tolerance of a wide variety of functional groups.[7]
Table 2: Representative Conditions for Stille Coupling of Acyl Chlorides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (1-2) | - | - | Toluene | 80 | 16 | 76-99 |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (1) | - | - | THF | 65 | 2 | 90 |
| 3 | Trimethyl(thienyl)tin | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | - | Dioxane | 100 | 12 | 85 |
Note: Data is based on general protocols for Stille coupling of acyl chlorides.[13]
Experimental Protocol: Stille Coupling
-
In a reaction flask, combine this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent (e.g., toluene or THF).
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with a suitable solvent like diethyl ether.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, leading to the synthesis of substituted alkynes.[14][15]
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2-4 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 50 | 6 | 88 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (3) | DIPA | MeCN | 60 | 5 | 92 |
Note: Data is based on general protocols for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16]
Table 4: Representative Conditions for Heck Coupling of Aryl Bromides with Styrene
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 120 | 12 | 90 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 16 | 82 |
Note: Data is based on general protocols for Heck coupling.
Experimental Protocol: Heck Coupling
-
In a pressure tube, place this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (if required).
-
Add the base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF).
-
Seal the tube and heat to the desired temperature (e.g., 100-120 °C).
-
After the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides.[17]
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 89 |
| 2 | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 85 |
Note: Data is based on general protocols for Buchwald-Hartwig amination of aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 mmol) in the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 mmol).
-
Heat the reaction mixture with stirring for the specified time.
-
Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[1][18]
Table 6: Representative Conditions for Negishi Coupling of Aryl Bromides
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 4 | 85 |
| 2 | Ethylzinc bromide | PdCl₂(dppf) (3) | - | DMA | 50 | 12 | 78 |
| 3 | Thienylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 80 | 8 | 90 |
Note: Data is based on general protocols for Negishi coupling.
Experimental Protocol: Negishi Coupling
-
Prepare the organozinc reagent in situ or use a commercially available solution.
-
In a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF.
-
Add the organozinc reagent (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Application in Drug Discovery
The diverse range of compounds that can be synthesized from this compound makes it a valuable starting material for generating libraries of novel compounds for drug discovery screening. The general workflow involves synthesis, purification, characterization, and subsequent biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-Bromofuran-2-carbonyl chloride as a versatile starting material. The resulting scaffolds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazole Derivatives
The 1,3,4-oxadiazole moiety is a common feature in many biologically active compounds. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be efficiently achieved through the cyclization of N'-acylhydrazides.[1][2] This protocol outlines a two-step synthesis starting from this compound.
Experimental Protocol: Synthesis of N'-(5-Bromofuran-2-carbonyl)hydrazide (Intermediate 1)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled hydrazine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield N'-(5-Bromofuran-2-carbonyl)hydrazide as a solid.
Experimental Protocol: Synthesis of 2-Aryl-5-(5-bromofuran-2-yl)-1,3,4-oxadiazole (General Procedure)
-
Reaction Setup: In a round-bottom flask, suspend N'-(5-Bromofuran-2-carbonyl)hydrazide (1 equivalent) and a substituted benzoic acid (1.2 equivalents) in phosphorus oxychloride (POCl₃) as both the solvent and dehydrating agent.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Representative)
| Heterocycle | Substituent (Aryl) | Typical Yield (%) |
| 1,3,4-Oxadiazole | Phenyl | 85-95 |
| 1,3,4-Oxadiazole | 4-Chlorophenyl | 80-90 |
| 1,3,4-Oxadiazole | 4-Methoxyphenyl | 82-92 |
Synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-thiadiazole Derivatives
2-Amino-1,3,4-thiadiazoles are another class of heterocycles with a broad spectrum of pharmacological activities.[3] A common synthetic route involves the cyclization of thiosemicarbazide derivatives.
Experimental Protocol: Synthesis of 2-(5-Bromofuran-2-carbonyl)hydrazine-1-carbothioamide (Intermediate 2)
-
Reaction Setup: Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Addition of Acyl Chloride: Add a solution of this compound (1 equivalent) in the same solvent dropwise to the thiosemicarbazide solution at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux for 3-5 hours.
-
Work-up and Purification: Cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Experimental Protocol: Synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-thiadiazol-2-amine
-
Reaction Setup: Add the 2-(5-Bromofuran-2-carbonyl)hydrazine-1-carbothioamide (1 equivalent) to concentrated sulfuric acid, cooled in an ice bath, with stirring.
-
Reaction Conditions: Allow the mixture to stir at room temperature for 10-12 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol.
Quantitative Data (Representative)
| Heterocycle | Typical Yield (%) |
| 2-Amino-1,3,4-thiadiazole | 75-85 |
Synthesis of Pyrazole Derivatives from this compound
Pyrazoles are a well-known class of nitrogen-containing heterocycles with diverse medicinal applications.[4] A versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[5]
Experimental Protocol: Synthesis of a Substituted Pyrazole
This synthesis involves a multi-step approach where the 5-bromofuran-2-carbonyl moiety is incorporated into a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine derivative.
-
Synthesis of a β-ketoester intermediate: React this compound with the enolate of an ester (e.g., ethyl acetate) in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the corresponding β-ketoester.
-
Reaction Setup for Cyclization: In a round-bottom flask, dissolve the synthesized β-ketoester (1 equivalent) and a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) in ethanol.
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid and reflux the mixture for 6-8 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired pyrazole derivative.
Quantitative Data (Representative)
| Heterocycle | Substituent (at N1) | Typical Yield (%) |
| Pyrazole | Phenyl | 60-75 |
| Pyrazole | 4-Nitrophenyl | 55-70 |
Visualizations
Experimental Workflow: Synthesis of 1,3,4-Oxadiazoles
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.
Logical Relationship: General Synthesis of Heterocycles
Caption: General synthetic pathway to novel heterocycles.
Signaling Pathway: Potential Mechanism of Action
Many heterocyclic compounds derived from furan exhibit inhibitory activity against various kinases, which are key components of cellular signaling pathways. For instance, they can act as ATP-competitive inhibitors of protein kinases involved in cancer cell proliferation.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromofuran-2-carbonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromofuran-2-carbonyl chloride is a versatile heterocyclic building block employed in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive acyl chloride group and a bromine-substituted furan ring, allows for diverse chemical transformations, making it a valuable intermediate in medicinal chemistry and materials science. The furan moiety is a common motif in biologically active compounds, and the presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, enabling the generation of diverse molecular libraries.
This document provides an overview of the applications of this compound in the synthesis of esters and amides, details experimental protocols for these transformations, and presents data on the biological activities of the resulting compounds.
Key Applications
The primary application of this compound lies in its reactivity towards nucleophiles, leading to the formation of esters and amides. These functional groups are prevalent in a vast array of pharmaceuticals and biologically active compounds.
-
Synthesis of Esters: The acyl chloride readily reacts with alcohols and phenols to form the corresponding furan-2-carboxylates. These esters can serve as intermediates for further synthetic elaborations or as final products with potential biological activities.
-
Synthesis of Amides: The reaction with primary and secondary amines yields N-substituted-5-bromofuran-2-carboxamides. This amide bond formation is a cornerstone of medicinal chemistry, as the furan-2-carboxamide scaffold is a recognized pharmacophore in various drug discovery programs.[1]
Data Presentation
The following table summarizes the types of compounds synthesized from this compound and their potential applications.
| Compound Class | Nucleophile | General Structure | Potential Applications |
| Esters | Alcohols/Phenols | R-O-C(=O)-Furan-Br | Intermediates in organic synthesis, potential anticancer agents.[2] |
| Amides | Amines/Hydrazines | R-NH-C(=O)-Furan-Br | Anticancer, Anti-inflammatory (COX-2 inhibition), Kinase inhibition.[3][4] |
Table 1: Synthetic Applications of this compound
While specific IC50 values for a wide range of derivatives of this compound are not extensively consolidated in the literature, the related benzofuran-2-carboxamides have shown significant anticancer activity. This suggests that the 5-bromofuran-2-carboxamide scaffold is a promising area for further investigation in cancer drug discovery.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | Benzofuran | HeLa (Cervical) | 25 | [2] |
| K562 (Leukemia) | 30 | [2] | ||
| MOLT-4 (Leukemia) | 180 | [2] | ||
| 1e | Benzofuran-2-carboxamide | HeLa (Cervical) | 40 | [2] |
| K562 (Leukemia) | 35 | [2] | ||
| MOLT-4 (Leukemia) | 45 | [2] | ||
| 2d | Benzofuran-3-carboxylate | HeLa (Cervical) | 85 | [2] |
| K562 (Leukemia) | 60 | [2] | ||
| MOLT-4 (Leukemia) | 70 | [2] | ||
| 3a | Benzofuran-3-carboxylate | HeLa (Cervical) | 20 | [2] |
| K562 (Leukemia) | 25 | [2] | ||
| MOLT-4 (Leukemia) | 30 | [2] | ||
| 3d | Benzofuran-3-carboxylate | HeLa (Cervical) | 35 | [2] |
| K562 (Leukemia) | 40 | [2] | ||
| MOLT-4 (Leukemia) | 30 | [2] |
Table 2: Anticancer Activity of Structurally Related Benzofuran Derivatives [2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Phenyl 5-bromofuran-2-carboxylate (Esterification)
This protocol describes the synthesis of a phenyl ester as a representative example of the reaction of this compound with a phenol.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Dry Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) and pyridine (1.2 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.0 eq) in dry dichloromethane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Phenyl 5-bromofuran-2-carboxylate.
Protocol 2: General Procedure for the Synthesis of N-Aryl-5-bromofuran-2-carboxamides (Amidation)
This protocol provides a general method for the synthesis of N-aryl amides from this compound.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-bromoaniline)
-
Triethylamine (Et3N) or Pyridine
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.0 eq) in dry dichloromethane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl-5-bromofuran-2-carboxamide.[5]
Visualization of Synthetic and Signaling Pathways
Caption: Synthetic utility and potential biological target of this compound derivatives.
The above diagram illustrates the central role of this compound as a precursor to amides and esters. The resulting 5-bromofuran-2-carboxamide derivatives are hypothesized to exert anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation and survival.[2]
Caption: General experimental workflow from synthesis to biological evaluation.
This workflow outlines the key stages in the synthesis and evaluation of new compounds derived from this compound. Following the synthesis and purification, the structure of the new molecules is confirmed using spectroscopic methods. Subsequently, their biological activity is assessed through relevant in vitro or in vivo assays to determine their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
troubleshooting low yield in 5-Bromofuran-2-carbonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5-Bromofuran-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 5-bromofuran-2-carboxylic acid to this compound?
The most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Thionyl chloride is often used neat or in a solvent, while oxalyl chloride is typically used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM).[3][4]
Q2: Why is my reaction yield consistently low?
Low yields in this reaction can stem from several factors. The most common issues include:
-
Presence of moisture: this compound is a highly reactive acyl chloride and is extremely sensitive to moisture.[5] Any water present in the glassware, solvents, or starting material will hydrolyze the product back to the carboxylic acid.[6]
-
Incomplete reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can be due to insufficient reagent, low reaction temperature, or short reaction time.[6]
-
Degradation of the furan ring: Furan rings can be unstable under strongly acidic conditions, which can lead to ring-opening or polymerization, especially with prolonged heating.[7][8]
-
Product loss during workup: The high reactivity of the acyl chloride can lead to its decomposition during purification steps. It is often recommended to use the crude acyl chloride directly in the next step without extensive purification.
Q3: How can I monitor the progress of the reaction?
Monitoring the reaction using thin-layer chromatography (TLC) can be challenging because the acyl chloride is highly reactive and may hydrolyze back to the starting carboxylic acid on the silica gel plate. A common method to circumvent this is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol or a primary amine, and then analyze the resulting stable ester or amide by TLC.
Q4: Is it necessary to purify this compound?
In many cases, it is not necessary to purify this compound, and it is often used directly in the subsequent reaction step after removing the excess chlorinating agent and solvent under reduced pressure.[6] If purification is required, it must be done under strictly anhydrous conditions. Purification of furan-containing compounds by silica gel chromatography can be challenging due to the acidic nature of silica, which may cause degradation. Using neutral or deactivated silica or alumina is a potential alternative.
Q5: What are some alternative methods if the acyl chloride synthesis is problematic?
If the formation of the acyl chloride proves to be low-yielding or problematic, you can use peptide coupling agents to directly form amides or esters from the 5-bromofuran-2-carboxylic acid. This approach often involves milder reaction conditions.[5] Common coupling agents include dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 2-methyl-6-nitrobenzoic anhydride (MNBA).[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Dry the starting 5-bromofuran-2-carboxylic acid if necessary.[6] |
| Incomplete reaction. | Increase the equivalents of the chlorinating agent (e.g., 1.5-2.0 equivalents). Increase the reaction temperature or prolong the reaction time. For oxalyl chloride reactions, ensure a catalytic amount of DMF is used.[6] | |
| Degradation of the furan ring. | Maintain strict temperature control and avoid prolonged heating. Use the mildest effective reaction conditions.[7] | |
| Product is a dark, tar-like substance | Polymerization of the furan ring. | Avoid high temperatures and strong acidic conditions for extended periods.[6][7] |
| Side reactions due to impurities in the starting material. | Ensure the purity of the 5-bromofuran-2-carboxylic acid before starting the reaction. | |
| Starting material remains in the final product | Incomplete conversion to the acyl chloride. | See "Incomplete reaction" above. |
| Hydrolysis of the acyl chloride during workup or storage. | Perform the workup at low temperatures and minimize contact with aqueous solutions. Use the product immediately or store under an inert atmosphere at low temperatures (2-8°C).[6][11] | |
| Difficulty in isolating the product | High reactivity of the acyl chloride. | After removing the excess chlorinating agent and solvent, proceed directly to the next reaction step without purification. |
| Volatility of the product. | If distillation is attempted, perform it under high vacuum and at a low temperature. |
Data Presentation
Table 1: Common Chlorinating Agents and Typical Reaction Conditions
| Chlorinating Agent | Catalyst | Solvent | Typical Temperature | Key Considerations |
| Thionyl Chloride (SOCl₂) | None or catalytic DMF | Neat or inert solvent (e.g., Toluene, DCM) | Reflux | Excess SOCl₂ can be removed by distillation. Byproducts (SO₂ and HCl) are gaseous.[1][4] |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF | Inert solvent (e.g., DCM, 1,2-Dichlorethane) | 0°C to Room Temperature | Reaction is typically cleaner with gaseous byproducts (CO, CO₂, HCl).[3] |
Table 2: Spectroscopic Data for Identification
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Furan Protons | ~6.5 - 7.5 ppm | The exact shifts will depend on the solvent. For a related amide, the furan protons appear as doublets at 6.84 and 7.32 ppm.[9][10] |
| ¹³C NMR | Carbonyl Carbon | ~155 - 165 ppm | For a related amide, the carbonyl carbon appears at 156.71 ppm.[9][10] |
| Furan Carbons | ~110 - 150 ppm | For a related amide, furan carbons appear at 114.69, 117.87, 126.21, and 148.41 ppm.[9][10] | |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1750 - 1800 cm⁻¹ | This is a strong, characteristic peak for acyl chlorides.[12] |
| C-Br Stretch | ~500 - 600 cm⁻¹ | ||
| Furan Ring Vibrations | Multiple bands |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-bromofuran-2-carboxylic acid (1.0 eq).
-
Reaction: Add thionyl chloride (2.0 - 3.0 eq) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 76°C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude this compound can be used directly for the next step.
Protocol 2: Synthesis using Oxalyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.05 eq) to the suspension.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction mixture should become a clear solution.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound is obtained and should be used immediately.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Lead Sciences [lead-sciences.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
Technical Support Center: Managing 5-Bromofuran-2-carbonyl chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the highly reactive reagent, 5-Bromofuran-2-carbonyl chloride. Due to its sensitivity to moisture, proper handling and storage are critical to ensure experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
This compound is a furan derivative containing a highly reactive acyl chloride functional group. Acyl chlorides readily react with water in a process called hydrolysis. This reaction is rapid and leads to the degradation of the starting material.
Q2: What is the primary degradation product of this compound upon exposure to moisture?
The primary degradation pathway is the hydrolysis of the acyl chloride to form 5-Bromofuran-2-carboxylic acid and hydrochloric acid (HCl).[1] The presence of HCl can often be detected as white misty fumes upon opening the container.
Q3: What are the visual signs of decomposition?
Visible indicators of this compound decomposition include:
-
Fuming upon opening: The release of white, misty fumes (HCl gas) when the container is opened is a strong indicator of hydrolysis due to moisture exposure.
-
Changes in physical appearance: The compound may change from a colorless liquid or solid to a discolored or clumped material.[2]
-
Inconsistent reaction outcomes: Poor yields or the formation of unexpected byproducts in your reaction can be a sign of a degraded starting material.
Q4: How should I properly store this compound?
To maintain its integrity, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[3]
-
Refrigeration: Keep refrigerated at 2-8°C.[3]
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in acylation reaction | Degraded this compound: The reagent may have hydrolyzed due to improper storage or handling. | 1. Verify Reagent Quality: Before use, carefully inspect the reagent for any signs of decomposition (fuming, discoloration). 2. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of the reagent. 3. Improve Handling Technique: Ensure all handling of the reagent is performed under strictly anhydrous conditions. |
| Presence of moisture in the reaction: Trace amounts of water in solvents, reagents, or on glassware can consume the acyl chloride. | 1. Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. 2. Dry Glassware: Oven-dry all glassware immediately before use. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas (argon or nitrogen). | |
| Formation of 5-Bromofuran-2-carboxylic acid as a major byproduct | Hydrolysis of this compound: This is the primary degradation product and its presence indicates a moisture-related issue. | 1. Strict Moisture Control: Re-evaluate and stringently enforce all moisture control measures in your experimental setup. 2. Purification: If the reaction is complete, consider purification methods to separate your desired product from the carboxylic acid byproduct (e.g., extraction with a mild aqueous base to remove the acidic impurity). |
| Inconsistent reaction results between experiments | Variable reagent quality: The quality of the this compound may differ between batches or due to gradual degradation of a single batch over time. | 1. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use quantities under an inert atmosphere. This minimizes the number of times the main stock is exposed to potential atmospheric moisture. 2. Document Batch Information: Keep a record of the batch number and date of opening for each container to track potential issues. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the recommended procedure for safely handling this moisture-sensitive reagent.
Materials:
-
This compound in a sealed container
-
Dry, nitrogen or argon-flushed glovebox or a Schlenk line setup
-
Oven-dried glassware (syringes, needles, flasks)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Prepare the Inert Atmosphere: If using a glovebox, ensure the atmosphere is dry and inert. If using a Schlenk line, assemble and flame-dry the glassware under vacuum, then backfill with inert gas.
-
Equilibrate the Reagent: Allow the container of this compound to warm to room temperature before opening it inside the inert atmosphere to prevent condensation of atmospheric moisture on the cold surface.
-
Dispense the Reagent: Using a dry syringe, carefully draw up the required volume of the liquid reagent. If it is a solid, use a dry spatula to transfer the required amount to a pre-weighed, dry flask.
-
Seal the Container: Immediately and tightly reseal the main container of this compound.
-
Reaction Setup: Add the dispensed reagent to your reaction vessel, which should already be under a positive pressure of an inert gas.
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a method to detect and quantify the presence of the primary degradation product, 5-Bromofuran-2-carboxylic acid.
Objective: To determine the purity of this compound by quantifying the amount of 5-Bromofuran-2-carboxylic acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
5-Bromofuran-2-carboxylic acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Standard Preparation: Prepare a stock solution of the 5-Bromofuran-2-carboxylic acid standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: In a glovebox, carefully take a small, accurately weighed sample of the this compound and dissolve it in a known volume of anhydrous acetonitrile. This solution should then be carefully quenched with a small amount of water to convert all the acyl chloride to the carboxylic acid for total acid content analysis, or injected directly to observe the existing carboxylic acid impurity.
-
HPLC Analysis: Inject the prepared standards and sample onto the HPLC system.
-
Data Analysis: Quantify the amount of 5-Bromofuran-2-carboxylic acid in the sample by comparing the peak area to the calibration curve.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
preventing hydrolysis of 5-Bromofuran-2-carbonyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 5-Bromofuran-2-carbonyl chloride during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on preventing its hydrolysis.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a low yield or no desired product. How can I determine if hydrolysis of this compound is the cause?
-
Answer: Hydrolysis of this compound produces 5-bromofuran-2-carboxylic acid as a byproduct. You can analyze your crude reaction mixture using techniques like TLC, LC-MS, or NMR spectroscopy to identify the presence of this carboxylic acid. A significant amount of this byproduct strongly suggests that hydrolysis has occurred.
Issue 2: Formation of an Insoluble Precipitate
-
Question: An unexpected white precipitate formed in my reaction vessel. What could this be?
-
Answer: If you are using an amine as a reagent, the precipitate could be the hydrochloride salt of your amine. This forms when the amine reacts with hydrogen chloride (HCl), a byproduct of the hydrolysis of this compound with trace water. The formation of this salt can prevent your amine from participating in the desired reaction.
Issue 3: Inconsistent Reaction Outcomes
-
Question: I am getting inconsistent results between different runs of the same reaction. Why might this be happening?
-
Answer: Inconsistent results are often due to varying levels of moisture contamination between experiments. The meticulous exclusion of water is critical for reproducible outcomes when working with highly reactive acyl chlorides like this compound.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the hydrolysis of this compound during my reaction setup?
A1: Preventing hydrolysis requires a stringent anhydrous technique. Key steps include:
-
Drying Glassware: All glassware should be rigorously dried, either by flame-drying under an inert gas or by oven-drying at a high temperature (e.g., 120 °C) for several hours and allowing it to cool in a desiccator.
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon. This can be achieved using a balloon, a Schlenk line, or in a glovebox.
-
Proper Reagent Handling: Handle this compound and other reagents in a way that minimizes exposure to atmospheric moisture. Use syringes or cannulas for transferring liquids.
Q2: What is the role of a base in preventing hydrolysis and promoting the desired reaction?
A2: A non-nucleophilic base, such as triethylamine or pyridine, plays a dual role. Firstly, it acts as an acid scavenger, neutralizing the HCl produced during the acylation reaction. This prevents the protonation and deactivation of nucleophilic reagents (like amines). Secondly, by removing HCl, it shifts the equilibrium of the desired reaction forward. It is crucial to use an anhydrous base to avoid introducing water into the reaction.
Q3: Are there alternative methods to form amide or ester bonds if hydrolysis of this compound is a persistent problem?
A3: Yes, if hydrolysis remains a challenge, you can use 5-bromofuran-2-carboxylic acid with a coupling agent. This method is often milder and less sensitive to moisture.[1] Common coupling agents include carbodiimides (like DCC or EDC) and uronium salts (like HATU or HBTU).
Data Presentation
The following tables provide an illustrative overview of the expected impact of reaction conditions on the yield of a representative amidation reaction.
Table 1: Impact of Solvent Water Content on Amidation Yield
| Water Content in Solvent (ppm) | Expected Yield of Amide (%) |
| < 10 | > 90% |
| 50 | 70 - 80% |
| 100 | 50 - 60% |
| > 200 | < 40% |
Note: These are estimated yields for the reaction of this compound with a primary amine and are intended for illustrative purposes.
Table 2: Comparison of Reaction Conditions for Amidation
| Condition | Description | Expected Outcome |
| Optimal | Anhydrous solvent, inert atmosphere, anhydrous base | High yield of amide, minimal hydrolysis |
| Sub-optimal | Standard solvent, no inert atmosphere, no base | Low yield of amide, significant hydrolysis, formation of amine hydrochloride salt |
| Alternative | 5-bromofuran-2-carboxylic acid with HATU | High yield of amide, less sensitive to moisture |
Experimental Protocols
Protocol 1: General Procedure for Amidation under Anhydrous Conditions
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow the flask to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and an anhydrous non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Alternative Amidation using a Coupling Agent
-
Reagent Preparation: To a round-bottom flask, add 5-bromofuran-2-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like DMF.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
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Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
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Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for preventing hydrolysis in acylation reactions.
References
Technical Support Center: Reactions of 5-Bromofuran-2-carbonyl chloride with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromofuran-2-carbonyl chloride in amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with an amine?
The primary reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable N-substituted-5-bromofuran-2-carboxamide and hydrochloric acid (HCl) as a byproduct. A base is typically added to neutralize the HCl.
Q2: What are the most common side reactions to be aware of?
The most common side reactions include:
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Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form 5-bromofuran-2-carboxylic acid.[1]
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Double Acylation of Primary Amines: Primary amines can sometimes be acylated twice, especially if the stoichiometry is not carefully controlled, leading to the formation of a diacyl-amine.
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Reaction with Nucleophilic Solvents or Bases: Solvents (e.g., alcohols) or nucleophilic bases can react with the acyl chloride.
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Furan Ring Instability: Under strongly acidic conditions, the furan ring can be susceptible to ring-opening or polymerization.[2][3]
Q3: Why is a base necessary in this reaction?
A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base is important to avoid side reactions.
Q4: Can I use an aromatic amine for this reaction?
Yes, aromatic amines can be used. However, they are generally less nucleophilic than aliphatic amines, which may result in slower reaction rates. In such cases, heating or using a stronger base might be necessary to drive the reaction to completion.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reaction of this compound with amines.
Problem 1: Low Yield of the Desired Amide Product
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase the reaction time or temperature. For less reactive amines (e.g., aromatic amines), consider using a more forcing condition or a catalyst like 4-dimethylaminopyridine (DMAP). |
| Protonation of the amine | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the HCl produced. |
| Poor nucleophilicity of the amine | For weakly nucleophilic amines, consider converting the amine to its corresponding anion using a strong, non-nucleophilic base like sodium hydride (NaH) before adding the acyl chloride. This should be done with caution and under strictly anhydrous conditions. |
Problem 2: Formation of Multiple Products (Impurity Issues)
| Possible Cause | Suggested Solution |
| Formation of 5-bromofuran-2-carboxylic acid | This is due to hydrolysis. Follow the recommendations in Problem 1 to minimize moisture. The carboxylic acid can often be removed by an aqueous basic wash during workup. |
| Double acylation of a primary amine | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the acyl chloride. Alternatively, add the acyl chloride slowly to the solution of the amine to maintain a low concentration of the acylating agent. |
| Reaction with a nucleophilic base | Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine, especially if the desired reaction is slow. |
Problem 3: Reaction Mixture Turns Dark or Polymeric Material is Formed
| Possible Cause | Suggested Solution |
| Furan ring decomposition | This can occur under strongly acidic conditions.[2][3] Ensure efficient neutralization of HCl by the added base. Avoid acidic workup conditions if possible. If an acidic wash is necessary, perform it quickly at low temperatures. |
| High reaction temperature | Some furan derivatives can be thermally unstable. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting the reaction at 0 °C and then allowing it to warm to room temperature. |
Data Presentation
The following table summarizes the expected outcomes and potential side products based on the type of amine used.
| Amine Type | Expected Product | Potential Side Products | Key Considerations |
| Primary Aliphatic Amine | N-alkyl-5-bromofuran-2-carboxamide | Bis-(5-bromofuran-2-carbonyl)amine, 5-bromofuran-2-carboxylic acid | Use a slight excess of the amine to avoid double acylation. Reaction is typically fast at room temperature. |
| Secondary Aliphatic Amine | N,N-dialkyl-5-bromofuran-2-carboxamide | 5-bromofuran-2-carboxylic acid | Generally a clean reaction. Sterically hindered amines may require longer reaction times or heating. |
| Aromatic Amine | N-aryl-5-bromofuran-2-carboxamide | 5-bromofuran-2-carboxylic acid, unreacted starting materials | Slower reaction rates due to lower nucleophilicity. May require heating or a catalyst (e.g., DMAP). |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-5-bromofuran-2-carboxamides
Materials:
-
This compound
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Amine (primary or secondary)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) and the non-nucleophilic base (1.2 - 1.5 equivalents) in the anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent in a dropping funnel.
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Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-5-bromofuran-2-carboxamide.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in the amidation of amines with this compound.
References
Technical Support Center: Purification of N-Substituted-5-Bromofuran-2-Carboxamides by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-substituted-5-bromofuran-2-carboxamides using column chromatography.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the column chromatography of N-substituted-5-bromofuran-2-carboxamides, presented in a question-and-answer format.
Issue 1: Low or No Recovery of the Product
Q: I'm experiencing significant loss of my N-substituted-5-bromofuran-2-carboxamide product after silica gel column chromatography. What are the likely causes and how can I improve my recovery?
A: Low recovery is a frequent challenge, often stemming from the inherent instability of the furan ring on acidic stationary phases like standard silica gel.[1] Here are the primary causes and troubleshooting steps:
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Acid-Catalyzed Decomposition: Silica gel is naturally acidic and can cause the degradation of acid-sensitive compounds like furan derivatives. The lone pair of electrons on the furan's oxygen atom makes the ring susceptible to protonation, which can lead to ring-opening and subsequent polymerization.[1]
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Solution 1: Neutralize the Silica Gel. Before packing the column, create a slurry of the silica gel in your chosen eluent and add 0.1-1% triethylamine (Et3N) or another non-nucleophilic base.[1] This will neutralize the acidic sites on the silica surface.
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Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as neutral alumina or Florisil®. Be aware that this will likely alter the elution profile, requiring re-optimization of your solvent system with Thin Layer Chromatography (TLC).[1]
-
-
Irreversible Adsorption: Highly polar N-substituted-5-bromofuran-2-carboxamides can bind very strongly to the silica gel, leading to poor elution and low recovery.
-
Solution: Increase Eluent Polarity. If your compound is not eluting, gradually increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.
-
-
Compound Decomposition on the Column: The compound may be unstable on silica gel over the time it takes to run the column.
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Solution: Test for Stability. Before running a column, spot your crude material on a silica TLC plate, let it sit for a few hours, and then elute it. If you observe significant streaking or the appearance of new spots, your compound is likely degrading. In this case, using a deactivated silica gel or an alternative stationary phase is recommended.
-
Issue 2: Poor Separation of Product and Impurities
Q: I'm having difficulty separating my target compound from a close-running impurity. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
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Optimize the Solvent System: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on a TLC plate.[2] This range typically provides the best separation.
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Solution 1: Test Different Solvent Combinations. If a standard hexane/ethyl acetate system is not providing adequate separation, try other solvent mixtures. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and improve separation.
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Solution 2: Employ Gradient Elution. Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity during the chromatography run. A shallow gradient, where the polarity is increased very slowly, can significantly enhance the separation of compounds with close Rf values.[2]
-
-
Column Packing and Dimensions: The quality of your column packing is crucial for good separation.
-
Solution: Ensure your column is packed uniformly without any cracks or channels. The "wet slurry" method is generally recommended. For difficult separations, a longer and narrower column can improve resolution.
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Issue 3: Product Elutes with the Solvent Front (High Rf)
Q: My product is coming off the column in the very first fractions (Rf ≈ 1). What does this indicate?
A: An Rf value near 1 means the eluent is too polar. Your compound is highly soluble in the mobile phase and is not interacting sufficiently with the stationary phase.
-
Solution: Decrease Eluent Polarity. Reduce the proportion of the polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexane, try 10% or 5%.
Issue 4: Product is Stuck at the Baseline (Low Rf)
Q: My product is not moving from the top of the column (Rf ≈ 0). What should I do?
A: An Rf value near zero indicates that the eluent is not polar enough to move your compound.
-
Solution: Increase Eluent Polarity. Increase the proportion of the polar solvent in your eluent system. It is advisable to do this gradually to avoid eluting your compound along with impurities.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of N-Substituted-5-Bromofuran-2-Carboxamides
| N-Substituent Type | Example Substituent | Recommended Starting Eluent System (v/v) | Typical Rf Range | Notes |
| N-Aryl | Phenyl | Hexane / Ethyl Acetate (7:3) | 0.3 - 0.4 | Polarity can be adjusted based on other substituents on the aryl ring.[3] |
| N-Aryl | 4-Aminophenyl | Hexane / Ethyl Acetate (7:3) | ~0.3 | May require slightly more polar conditions depending on the substitution.[3] |
| N-Alkyl | Benzyl | Hexane / Ethyl Acetate | 0.2 - 0.4 | A common starting point for many simple N-alkyl amides. |
| N-Heterocyclyl | Isonicotinohydrazide | Ethyl Acetate / n-Hexane (3:1) | Not specified | This is a more polar system, reflecting the polarity of the substituent.[4] |
Note: These are starting points. The optimal solvent system should always be determined by preliminary TLC analysis for each specific compound.
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
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Preparation: Dissolve a small amount of the crude N-substituted-5-bromofuran-2-carboxamide in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to apply a small spot of the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent mixture (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot.
-
Visualization: Once the solvent front has moved up approximately 80-90% of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value (Rf = distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35.[2]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of an appropriate size. A general rule is to use a 50:1 to 100:1 weight ratio of silica gel to the crude sample.
-
Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. If your compound is acid-sensitive, add 0.1-1% triethylamine to the eluent.[1]
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles. Drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column with a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (a solvent level drop of about 2 inches per minute is a good starting point).
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Mandatory Visualization
Caption: Workflow for the purification of N-substituted-5-bromofuran-2-carboxamides.
Caption: Troubleshooting decision tree for column chromatography purification.
References
removing 5-bromofuran-2-carboxylic acid impurity from amide product
Welcome to the Technical Support Center for purifying amide products. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of amides, specifically addressing the removal of unreacted carboxylic acid starting materials.
Frequently Asked Questions (FAQs)
Q1: My amide product is contaminated with 5-bromofuran-2-carboxylic acid. What is the best way to remove this impurity?
A1: The presence of unreacted 5-bromofuran-2-carboxylic acid is a common issue when it is used as a starting material for amide synthesis.[1][2] The most effective purification strategy depends on the properties of your specific amide product. The primary methods for removing this acidic impurity are Liquid-Liquid Extraction, Recrystallization, and Flash Column Chromatography.
A general workflow for selecting a purification method is outlined below.
Below are the detailed protocols for each method. The choice of method is guided by the properties of the impurity, summarized in the table below.
| Property | Data | Source(s) |
| Chemical Name | 5-Bromofuran-2-carboxylic acid | [3][4][5] |
| CAS Number | 585-70-6 | [3][4][6] |
| Molecular Weight | 190.98 g/mol | [3][4][6] |
| Appearance | White to cream or beige crystalline powder | [4][6] |
| Melting Point | 188-190 °C | [4][6] |
| pKa (Predicted) | 2.84 ± 0.10 | [6] |
| Acidity | Acidic due to the carboxylic acid group | [7][8][9] |
Method 1: Liquid-Liquid Extraction (Acid-Base Wash)
This is often the most effective first step. This technique exploits the acidic nature of the 5-bromofuran-2-carboxylic acid impurity. By washing an organic solution of the crude product with a mild aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[7][8] The neutral amide product remains in the organic layer.
Experimental Protocol
-
Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Note: A weak base like NaHCO₃ is typically sufficient to deprotonate the carboxylic acid without affecting most amide products.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the deprotonated impurity as its sodium salt.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified amide product.[2]
Troubleshooting
-
An emulsion forms between layers: Add more brine to the separatory funnel and swirl gently to help break the emulsion.
-
Product is also extracted into the aqueous layer: Your amide may have some acidic or basic functionality, or it may be particularly polar. Consider using a different solvent or proceeding to chromatography. If your amide is base-sensitive, use only water washes, although this will be less effective at removing the acidic impurity.
Method 2: Recrystallization
If the amide product is a solid, recrystallization can be an excellent method for purification, provided there is a suitable solvent in which the amide and the impurity have different solubilities.[10][11] The goal is to find a solvent system where the amide is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at low temperatures.
Experimental Protocol
-
Solvent Selection: Screen for a suitable solvent or solvent pair. Good starting points for amides include ethanol, acetonitrile, or mixtures like ethanol/water.[10][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[2]
Troubleshooting
-
No crystals form: This may be due to using too much solvent or the solution being supersaturated.[12] Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Product "oils out" instead of crystallizing: This occurs when the solution becomes supersaturated at a temperature above the product's melting point.[12] Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[12]
Method 3: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[13] Since 5-bromofuran-2-carboxylic acid is more polar than a typical amide product, it will adhere more strongly to the silica gel and elute later.
Experimental Protocol
-
Stationary Phase: Prepare a column packed with silica gel (230-400 mesh) in a non-polar solvent like hexane.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and moving to 4:1).[2]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure amide product and remove the solvent using a rotary evaporator.
Troubleshooting
-
Poor Separation or Tailing: The acidic impurity might be "tailing" on the silica gel. Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can sometimes improve the peak shape of acidic compounds.[14] Conversely, if the amide product is basic and tails, a small amount of triethylamine can be added.[14]
-
Low Product Recovery: The amide may be irreversibly adsorbed onto the silica gel, especially if it is very polar.[10] In this case, switching to a different stationary phase (like alumina) or using recrystallization might be a better option.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-BROMOFURAN-2-CARBOXYLIC ACID | CAS 585-70-6 [matrix-fine-chemicals.com]
- 4. 5-Bromo-2-furoic acid 99 585-70-6 [sigmaaldrich.com]
- 5. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. studymind.co.uk [studymind.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. orgsyn.org [orgsyn.org]
optimizing reaction temperature for amide synthesis with 5-Bromofuran-2-carbonyl chloride
Welcome to the technical support center for optimizing amide synthesis using 5-Bromofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges of this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the reaction of this compound with an amine?
A1: For most standard acylations with primary and secondary amines, it is recommended to start the reaction at a low temperature, such as 0°C.[1] This helps to control the initial exothermic reaction and minimize the formation of side products. The temperature can then be gradually allowed to rise to room temperature (around 20-25°C) to ensure the reaction proceeds to completion.[1]
Q2: When should I consider running the reaction at a temperature other than 0°C to room temperature?
A2: If you are working with a less reactive amine, gentle heating may be necessary to drive the reaction forward.[1] Conversely, for highly reactive amines, starting the reaction at an even lower temperature, such as -78°C, can help control the reaction's selectivity and prevent the formation of multiple products.[1][2] It is advisable to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature for your specific substrates.[1]
Q3: What are common side reactions, and how can temperature optimization help mitigate them?
A3: Common side reactions include the formation of di-acylated products and hydrolysis of the acyl chloride back to the carboxylic acid if moisture is present.[1] Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of these side reactions. For furan-containing molecules, there is also a risk of furan ring opening under acidic conditions, which can be exacerbated by higher temperatures.[3]
Q4: How does the choice of base and solvent impact the optimal reaction temperature?
A4: The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate in the presence of a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine to neutralize the HCl byproduct.[2][] The choice of solvent can influence heat dissipation. A more dilute reaction mixture can help to better control the temperature.[1] The base is crucial for scavenging the generated acid, which could otherwise protonate the amine, rendering it non-nucleophilic.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low, especially for unreactive amines. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Gentle heating may be required.[1][5] |
| Incomplete conversion of the starting carboxylic acid to the acyl chloride. | Ensure the complete formation of this compound before adding the amine. This can be achieved by refluxing the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.[2] | |
| Amine starting material is protonated (e.g., present as a hydrochloride salt). | Add a suitable base, such as triethylamine or pyridine, to neutralize the amine salt and the HCl generated during the reaction.[][5] | |
| Formation of Multiple Products | Reaction temperature is too high, leading to side reactions. | Start the reaction at a lower temperature (e.g., 0°C or -78°C) and allow it to warm slowly to room temperature to improve selectivity.[1][2] |
| Presence of impurities in starting materials. | Purify the this compound and the amine before use. The acyl chloride can be sensitive to moisture.[6] | |
| Reaction is Too Fast and Exothermic | Initial reaction temperature is too high. | Begin the reaction at a lower temperature, such as 0°C or even -78°C, and control the rate of addition of the acyl chloride.[1][2] |
| High concentration of reactants. | Dilute the reaction mixture with more solvent to help dissipate the heat generated.[1] | |
| Furan Ring Decomposition | Reaction conditions are too acidic, potentially exacerbated by high temperatures. | Ensure a sufficient amount of base is present to neutralize HCl. Run the reaction at a lower temperature to minimize the risk of ring opening.[3] |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol is a general guideline and may require optimization for specific amines.
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
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Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
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Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Temperature Optimization Guide
The following table provides a general guide for optimizing the reaction temperature based on the reactivity of the amine. Actual yields will vary depending on the specific substrates, solvent, and base used.
| Temperature Range | Amine Reactivity | Expected Outcome | Potential Issues |
| -78°C to 0°C | High | Controlled reaction, high selectivity, minimized side products. | Incomplete reaction if the amine is not sufficiently reactive. |
| 0°C to Room Temp. | Moderate | Good balance of reaction rate and selectivity for most amines.[2] | May be too fast for highly reactive amines, leading to impurities. |
| Room Temp. to Reflux | Low | Drives the reaction to completion for unreactive amines.[5] | Increased risk of side product formation, decomposition of starting materials or product, and furan ring opening.[3] |
Visualizations
Caption: Experimental workflow for optimizing amide synthesis.
References
Technical Support Center: 5-Bromofuran-2-carbonyl chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 5-Bromofuran-2-carbonyl chloride in chemical reactions, with a specific focus on the critical role of base selection.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired amide. What are the potential causes related to the base?
A1: An incomplete reaction can often be traced back to the choice and role of the base. Here are some common culprits:
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Insufficient Basicity: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the acylation. If the base is too weak or used in a substoichiometric amount, the HCl can protonate the amine nucleophile, rendering it unreactive.
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Steric Hindrance: While sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are useful for preventing side reactions with the base itself, their bulkiness can sometimes slow down the deprotonation of the amine-acyl chloride adduct, leading to a sluggish reaction, especially with hindered amines.
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Inadequate Activation: In some cases, particularly with weakly nucleophilic amines, a simple acid-scavenging base is not enough. A nucleophilic catalyst might be required to activate the acyl chloride.
Recommended Solutions:
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Ensure Stoichiometry: Use at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine) for each equivalent of HCl produced. For Schotten-Baumann conditions, an excess of a weaker inorganic base is used.[1][2]
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Consider a Nucleophilic Catalyst: For unreactive amines, consider using pyridine or adding a catalytic amount of 4-Dimethylaminopyridine (DMAP).[3] These bases can react with the acyl chloride to form a highly reactive acylpyridinium salt, which then readily reacts with the amine.
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Switch to a Less Hindered Base: If using a hindered amine and DIPEA, consider switching to a less bulky base like triethylamine, but be mindful of potential side reactions.
Q2: My reaction mixture is turning dark, and I am observing the formation of tar-like substances. What is causing this, and how can I prevent it?
A2: The furan ring is sensitive to acidic conditions, which can lead to polymerization or decomposition.[4][5]
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Acid-Catalyzed Polymerization: If the base is not effectively neutralizing the HCl byproduct, the resulting acidic environment can promote the polymerization of the furan moiety.
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Reaction with Strong, Nucleophilic Bases: While less common, very strong and nucleophilic bases could potentially react with the furan ring, leading to undesired side products.
Recommended Solutions:
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Efficient HCl Scavenging: Ensure the chosen base is added appropriately to maintain a non-acidic environment. For instance, in a Schotten-Baumann setup, the aqueous base phase continuously neutralizes the acid.[1][6]
-
Use of Non-Nucleophilic Bases: Employ non-nucleophilic bases like DIPEA or inorganic carbonates (e.g., K₂CO₃, NaHCO₃) to minimize side reactions involving the base attacking the substrate.
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Temperature Control: Run the reaction at a lower temperature to reduce the rate of potential decomposition pathways.
Q3: I am seeing byproducts in my reaction, including potential N-acylation of my tertiary amine base. How can I avoid this?
A3: While tertiary amines are generally used as non-nucleophilic bases, some can be susceptible to acylation, especially with highly reactive acyl chlorides.
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Reactivity of the Base: Triethylamine can sometimes be acylated, leading to the formation of a quaternary ammonium salt and subsequent decomposition products. Pyridine, while a good nucleophilic catalyst, can also be consumed if not used in appropriate amounts.
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Steric Shielding: The choice of base can significantly impact the likelihood of this side reaction.
Recommended Solutions:
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Use a Sterically Hindered Base: N,N-Diisopropylethylamine (DIPEA) is designed to be a non-nucleophilic base due to the steric bulk around the nitrogen atom, making it an excellent choice to avoid N-acylation of the base.[7]
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Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are non-nucleophilic and can be easily removed during aqueous workup.[8]
Frequently Asked Questions (FAQs)
Q: What is the difference between using an organic base like triethylamine (TEA) or pyridine versus an inorganic base like sodium hydroxide (NaOH) in a Schotten-Baumann reaction?
A: Organic bases like TEA and pyridine are soluble in organic solvents and act as homogeneous bases.[1] Pyridine can also act as a nucleophilic catalyst.[3] Inorganic bases like NaOH are typically used in an aqueous phase in a biphasic system (Schotten-Baumann conditions).[2][9] The reaction occurs at the interface of the organic and aqueous layers. The choice depends on the solubility of your reactants and the desired reaction conditions.
Q: When should I consider using a catalytic amount of DMAP?
A: DMAP is a hypernucleophilic acylation catalyst.[10] It should be considered when reacting this compound with a weakly nucleophilic amine (e.g., anilines with electron-withdrawing groups) or a sterically hindered alcohol. A catalytic amount (1-10 mol%) is usually sufficient to significantly accelerate the reaction.
Q: Can I use an excess of my primary or secondary amine as the base?
A: Yes, it is possible to use two equivalents of the reacting amine: one as the nucleophile and the second as the base to neutralize the HCl byproduct. This is often done when the amine is inexpensive and readily available. However, this method complicates product purification as you will need to remove the resulting amine hydrochloride salt.
Q: My starting material, this compound, appears discolored or fumes upon opening. Is it still usable?
A: Discoloration and fuming (due to HCl formation from reaction with atmospheric moisture) are signs of decomposition.[11] The primary degradation product is 5-Bromofuran-2-carboxylic acid. While the material might still be usable for some applications, the presence of the carboxylic acid will lead to lower yields and may require the use of a coupling agent in addition to the base to reactivate it in situ, complicating the reaction. It is best to use fresh or properly stored (under inert atmosphere, refrigerated) acyl chloride.
Data Presentation
The choice of base can significantly impact the outcome of the reaction. The following table summarizes the characteristics and typical applications of common bases used with this compound.
| Base | Type | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Pyridine | Organic, Nucleophilic Catalyst | ~5.2 | Homogeneous (DCM, THF) | Acts as both base and catalyst, can accelerate reactions with weak nucleophiles. | Can be difficult to remove, potential for N-acylation. |
| Triethylamine (TEA) | Organic, Non-nucleophilic | ~10.7 | Homogeneous (DCM, THF) | Stronger base than pyridine, easily removed under vacuum. | Can sometimes undergo N-acylation with highly reactive acyl chlorides. |
| DIPEA (Hünig's Base) | Organic, Non-nucleophilic | ~11 | Homogeneous (DCM, THF) | Sterically hindered, preventing N-acylation of the base. | Steric bulk can slow down reactions with hindered amines; more expensive.[7] |
| NaOH / KOH | Inorganic | ~14 | Biphasic (Schotten-Baumann) | Inexpensive, powerful base, easily removed in aqueous workup. | Can promote hydrolysis of the acyl chloride if not controlled properly.[1] |
| K₂CO₃ / NaHCO₃ | Inorganic | ~10.3 / ~6.4 | Heterogeneous or Biphasic | Mild, inexpensive, easy to remove. | Lower basicity may lead to slower reactions; heterogeneous nature can sometimes be an issue.[8] |
| DMAP | Organic, Nucleophilic Catalyst | ~9.7 | Catalytic amount with another base | Highly effective catalyst for difficult acylations. | Used in small amounts, can be difficult to remove if used stoichiometrically.[10] |
Experimental Protocols
Protocol 1: General Amide Synthesis using Triethylamine
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Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
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Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Schotten-Baumann Reaction using Aqueous NaOH
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Setup: Dissolve the amine (1.0 eq.) in an organic solvent (e.g., Dichloromethane) in a flask. In a separate vessel, prepare a 10% aqueous solution of NaOH.
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Reaction: Vigorously stir the amine solution while adding the this compound (1.1 eq.) and the NaOH solution simultaneously but separately, keeping the reaction mixture basic (check with pH paper). Maintain the temperature between 0-10 °C.
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Completion: After the addition is complete, continue stirring for an additional hour at room temperature. The completion of the reaction can often be indicated by the disappearance of the smell of the acyl chloride.[9]
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Work-up: Separate the organic layer. Extract the aqueous layer with the same organic solvent.
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Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
This technical support guide provides a foundational understanding of the critical factors involved in reactions with this compound. For specific applications, optimization of these general protocols may be necessary.
References
- 1. testbook.com [testbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Question: What is the product of the reaction of 5-bromo-2-pentanone with.. [askfilo.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: TLC Monitoring of Reactions Involving 5-Bromofuran-2-carbonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromofuran-2-carbonyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during thin-layer chromatography (TLC) monitoring of reactions.
FAQs and Troubleshooting Guides
1. Why can't I see the spot for this compound on my TLC plate?
It is highly likely that the this compound is hydrolyzing on the silica gel TLC plate to form 5-bromofuran-2-carboxylic acid. Acyl chlorides are highly reactive and sensitive to moisture, and the silica gel surface contains water and acidic silanol groups that can facilitate this hydrolysis.[1] Therefore, the spot you are observing, which may be at or near the baseline, is likely the corresponding carboxylic acid, not the acyl chloride.
2. My TLC shows a spot that doesn't move from the baseline. What is it?
A spot that remains at the baseline (Rf ≈ 0) in a normal-phase TLC system (e.g., silica gel with a non-polar eluent) is a highly polar compound. In reactions involving this compound, this spot is almost certainly 5-bromofuran-2-carboxylic acid, the product of hydrolysis. Carboxylic acids are very polar and interact strongly with the polar stationary phase.
3. How can I effectively monitor the progress of my reaction if the acyl chloride is unstable on the TLC plate?
The most reliable method is to indirectly monitor the consumption of the starting material (e.g., the amine or alcohol) and the formation of the stable amide or ester product. An effective technique involves quenching a small aliquot of the reaction mixture with a simple alcohol, like methanol, to convert the unreacted this compound into its corresponding methyl ester (methyl 5-bromofuran-2-carboxylate). This ester is stable on the TLC plate and will have a distinct Rf value. You can then monitor the appearance and increase in intensity of the ester spot, which corresponds to the disappearance of the starting acyl chloride.
4. What is a good starting solvent system for TLC analysis of these reactions?
A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. For many furan derivatives and their corresponding amides and esters, a 7:3 mixture of hexanes to ethyl acetate provides good separation.[2] You may need to adjust the ratio depending on the specific polarity of your reactants and products. For more polar compounds, increasing the proportion of ethyl acetate or adding a small amount of methanol may be necessary.
5. My spots are streaking on the TLC plate. How can I fix this?
Streaking is a common issue in TLC and can be caused by several factors:
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Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.
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Acidic or Basic Compounds: Carboxylic acids (the hydrolysis product) can streak. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to reduce streaking for acidic compounds. Similarly, for basic starting materials like amines, adding a small amount of a base like triethylamine (e.g., 1%) can improve spot shape.
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Insoluble Material: If your sample contains insoluble material, it can cause streaking from the baseline. Ensure your sample is fully dissolved before spotting.
6. What are the best visualization techniques for these compounds?
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UV Light: this compound, its derivatives (amides, esters), and the carboxylic acid all contain a furan ring and a carbonyl group, which are chromophores. Therefore, they should be visible under a UV lamp at 254 nm, appearing as dark spots on a fluorescent background. This is a non-destructive method and should be the first one you try.
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Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will visualize the furan ring and other functional groups. Spots typically appear as yellow-brown on a purple background.
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p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors for different functional groups upon heating, which can help in differentiating between spots.
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Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is also generally non-destructive.
Quantitative Data Summary
The following tables provide estimated Rf values for key compounds in typical TLC systems used for monitoring reactions of this compound. These values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 1: TLC Data for Amide Synthesis (Reaction with Benzylamine)
| Compound | Structure | Role | Eluent System (Hexane:Ethyl Acetate 7:3) | Visualization |
| Benzylamine | C₆H₅CH₂NH₂ | Starting Material | ~ 0.2 | UV, Ninhydrin |
| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | Hydrolysis Product | ~ 0.1 (streaking) | UV, KMnO₄ |
| N-Benzyl-5-bromofuran-2-carboxamide | C₁₂H₁₀BrNO₂ | Product | ~ 0.4 | UV, KMnO₄ |
Table 2: TLC Data for Ester Synthesis (Reaction with Benzyl Alcohol)
| Compound | Structure | Role | Eluent System (Hexane:Ethyl Acetate 8:2) | Visualization |
| Benzyl Alcohol | C₆H₅CH₂OH | Starting Material | ~ 0.3 | UV, p-Anisaldehyde |
| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | Hydrolysis Product | ~ 0.1 (streaking) | UV, KMnO₄ |
| Benzyl 5-bromofuran-2-carboxylate | C₁₂H₉BrO₃ | Product | ~ 0.6 | UV, KMnO₄ |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of Amide Synthesis
This protocol describes the synthesis of N-benzyl-5-bromofuran-2-carboxamide and its monitoring by TLC.
Materials:
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This compound
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Benzylamine
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Triethylamine
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Anhydrous dichloromethane (DCM)
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Methanol
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TLC plates (silica gel 60 F₂₅₄)
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Developing chamber
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Eluent: 7:3 Hexane:Ethyl Acetate
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UV lamp
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Potassium permanganate stain
Procedure:
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Set up the reaction: In a dry flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C.
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Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution.
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Allow the reaction to warm to room temperature and stir.
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TLC Monitoring: a. At different time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. b. Quench the aliquot by adding it to a small vial containing a few drops of methanol. This converts any unreacted acyl chloride to methyl 5-bromofuran-2-carboxylate. c. On a TLC plate, spot the starting benzylamine (dissolved in DCM), the quenched reaction mixture, and a co-spot (both starting material and quenched mixture in the same spot). d. Develop the TLC plate in the 7:3 hexane:ethyl acetate eluent. e. Visualize the plate under a UV lamp and then with a potassium permanganate stain.
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Analyze the TLC: Monitor the disappearance of the benzylamine spot and the appearance of the new, less polar product spot (N-benzyl-5-bromofuran-2-carboxamide). The spot corresponding to methyl 5-bromofuran-2-carboxylate will indicate the presence of unreacted acyl chloride at that time point. The reaction is complete when the benzylamine spot is no longer visible in the reaction mixture lane.
Visualizations
References
Technical Support Center: 5-Bromofuran-2-carbonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromofuran-2-carbonyl chloride in acylation reactions to synthesize amides and esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up procedure for reactions involving this compound.
Issue 1: The reaction is complete, but a significant amount of 5-bromofuran-2-carboxylic acid is present as an impurity.
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Question: How can I remove the 5-bromofuran-2-carboxylic acid impurity from my reaction mixture during the work-up?
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Answer: The presence of 5-bromofuran-2-carboxylic acid is likely due to the hydrolysis of the starting material, this compound, which is sensitive to moisture.[1] To remove this acidic impurity, a basic aqueous wash is recommended. After the reaction is complete and quenched, and the organic product is extracted into a suitable solvent (e.g., dichloromethane, ethyl acetate), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. It is advisable to perform multiple washes to ensure complete removal. Following the basic wash, a brine wash is recommended to remove residual water from the organic layer before drying and solvent evaporation.
Issue 2: An emulsion has formed during the aqueous work-up, making phase separation difficult.
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Question: What should I do if an emulsion forms during the extraction process?
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Answer: Emulsion formation can occur, especially when using chlorinated solvents or in the presence of polar byproducts. To break the emulsion, you can try the following techniques:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
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Filtration through Celite: Pass the emulsified mixture through a pad of Celite. This can help to break up the fine droplets causing the emulsion.
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Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the mixture in the separatory funnel.
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Patience: Sometimes, allowing the mixture to stand for an extended period can lead to phase separation.
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Issue 3: The desired amide or ester product appears to be water-soluble, leading to low yields upon extraction.
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Question: My product has significant water solubility, and I am losing it during the aqueous work-up. How can I improve my product yield?
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Answer: If your synthesized amide or ester possesses polar functional groups that impart water solubility, standard liquid-liquid extraction with non-polar organic solvents may be inefficient. In such cases, consider the following strategies:
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Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
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Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of your organic product in the aqueous phase and promote its partitioning into the organic layer.
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Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be employed for efficient recovery.
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Avoid Aqueous Work-up: If possible, consider a non-aqueous work-up. This could involve filtering the reaction mixture to remove any solid byproducts (like triethylamine hydrochloride) and then directly purifying the crude product by column chromatography.
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Issue 4: Difficulty in purifying the final product by column chromatography.
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Question: I am struggling to separate my product from impurities using column chromatography. What can I do to improve the separation?
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Answer: Challenges in chromatographic purification can arise from improper solvent system selection or the presence of closely eluting impurities.
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Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or trying other solvents like dichloromethane/methanol) to find a system that provides good separation (a clear difference in Rf values) between your product and the impurities.[2]
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Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
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Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove impurities. The choice of solvent is crucial for successful recrystallization.
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Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound? A1: this compound is a moisture-sensitive compound.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. All glassware and solvents used should be dry. It is recommended to store the reagent in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator.
Q2: What is the purpose of adding a base like triethylamine or pyridine to the reaction? A2: In acylation reactions with acyl chlorides, a stoichiometric amount of hydrogen chloride (HCl) is produced as a byproduct. Bases like triethylamine or pyridine are added to the reaction mixture to act as acid scavengers, neutralizing the HCl as it is formed. This prevents the protonation of the nucleophile (amine or alcohol), which would render it unreactive, and also prevents potential acid-catalyzed side reactions.
Q3: Can I use an aqueous base like sodium hydroxide directly in the reaction mixture to neutralize the HCl? A3: It is generally not recommended to use aqueous bases directly in the reaction mixture. This compound is highly reactive towards water and will be rapidly hydrolyzed to the corresponding carboxylic acid in the presence of an aqueous base, leading to a low yield of the desired amide or ester. An organic-soluble base like triethylamine is preferred.
Q4: My reaction is sluggish or incomplete. What are the potential reasons? A4: Several factors can contribute to an incomplete reaction:
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Poor quality of this compound: The acyl chloride may have hydrolyzed due to improper storage.
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Insufficiently reactive nucleophile: Sterically hindered or electronically deactivated amines or alcohols may react slowly. In such cases, heating the reaction or using a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary.
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Inadequate mixing: Ensure the reaction mixture is being stirred efficiently.
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Low reaction temperature: Some acylations require elevated temperatures to proceed at a reasonable rate.
Experimental Protocols
General Work-up Procedure for Amide Synthesis
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Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If a precipitate (e.g., triethylamine hydrochloride) has formed, it can be removed by filtration.
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Dilution and Washing: Dilute the filtrate with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel and wash sequentially with:
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1 M HCl (to remove excess amine and triethylamine).
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Saturated aqueous NaHCO₃ (to remove any 5-bromofuran-2-carboxylic acid).
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Water.
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Brine (to initiate drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.[3]
General Work-up Procedure for Ester Synthesis
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution and Washing: Dilute the reaction mixture with a suitable organic solvent and transfer it to a separatory funnel. Wash with:
-
Saturated aqueous NaHCO₃ (to remove any unreacted 5-bromofuran-2-carboxylic acid and neutralize the reaction).
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: The crude ester can be purified by column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
| Solvent | Polarity Index | Common Use in Work-up |
| Hexane/Petroleum Ether | 0.1 | Non-polar solvent for chromatography |
| Dichloromethane (DCM) | 3.1 | Extraction and chromatography |
| Diethyl Ether | 2.8 | Extraction |
| Ethyl Acetate (EtOAc) | 4.4 | Extraction and chromatography |
| Tetrahydrofuran (THF) | 4.0 | Reaction solvent, can be used for extraction |
| Acetonitrile | 5.8 | Reaction solvent, can complicate aqueous work-up |
| Methanol (MeOH) | 5.1 | Polar solvent for chromatography, used cautiously |
Table 2: Common Reagents in Work-up Procedures
| Reagent | Purpose | Concentration |
| 1 M Hydrochloric Acid (HCl) | Removal of basic compounds (e.g., amines, triethylamine) | 1 M |
| Saturated Sodium Bicarbonate (NaHCO₃) | Removal of acidic compounds (e.g., carboxylic acids) and quenching | Saturated solution |
| Saturated Sodium Chloride (Brine) | Removal of bulk water from the organic layer and breaking emulsions | Saturated solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent for organic solvents | Anhydrous solid |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent for organic solvents | Anhydrous solid |
Visualizations
References
stability of 5-Bromofuran-2-carbonyl chloride in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Bromofuran-2-carbonyl chloride in various organic solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound, focusing on issues related to its stability.
Q1: I opened a new bottle of this compound and observed white fumes. Is the product degraded?
A1: The observation of white, misty fumes upon opening a container of this compound is a strong indication that the compound has come into contact with atmospheric moisture.[1] These fumes are hydrochloric acid (HCl) gas, which is a byproduct of the hydrolysis of the acyl chloride. While some minor, localized hydrolysis at the surface may occur upon opening, significant fuming suggests more widespread degradation. It is crucial to handle the material under anhydrous conditions to minimize this decomposition.
Q2: My reaction with this compound is giving a low yield of the desired product. What could be the cause?
A2: Low yields in reactions involving this compound are often related to its instability. The primary cause is likely the presence of protic impurities, such as water or alcohols, in your reaction solvent or on your glassware. As a highly reactive acyl chloride, it will readily react with these impurities, consuming the starting material and reducing the yield of your intended product. Ensure that all solvents are anhydrous and that glassware is thoroughly dried before use.
Q3: I am observing an unexpected byproduct in my reaction. How can I identify it and prevent its formation?
A3: The most common byproduct is 5-bromofuran-2-carboxylic acid, resulting from hydrolysis. If you are using an alcohol as a solvent or if it is present as an impurity, you may also form the corresponding ester. To identify the byproduct, techniques such as NMR, IR spectroscopy, or LC-MS can be employed. To prevent its formation, it is imperative to use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis.[1] As an acyl chloride, it is highly susceptible to reaction with water, which leads to the formation of 5-bromofuran-2-carboxylic acid and hydrochloric acid (HCl). Other potential degradation pathways, especially under elevated temperatures or exposure to light, may include polymerization and ring-opening of the furan moiety.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. It is critical to keep the container tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q3: In which organic solvents is this compound most stable?
A3: this compound is most stable in anhydrous, aprotic organic solvents. Protic solvents, such as alcohols and water, will react with the acyl chloride, leading to its decomposition.
| Solvent Class | Examples | Compatibility/Stability |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | High (when anhydrous) |
| Aprotic Nonpolar | Hexane, Toluene | Moderate (solubility may be limited) |
| Protic Polar | Water, Methanol, Ethanol | Very Low (reacts to form carboxylic acid or esters) |
| Protic Nonpolar | tert-Butanol | Very Low (reacts) |
Q4: How can I assess the stability of this compound in a specific solvent for my experiment?
A4: You can perform a small-scale stability study. A general protocol is provided in the "Experimental Protocols" section below. This involves dissolving a known amount of the compound in the anhydrous solvent of interest and monitoring its degradation over time using an appropriate analytical technique like HPLC, GC, or NMR.
Q5: Is the furan ring in this compound stable?
A5: Furan rings can be susceptible to degradation, particularly in the presence of strong acids or upon exposure to light. However, the electron-withdrawing nature of the bromo and carbonyl chloride substituents can enhance the stability of the furan ring in this specific compound.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
Objective: To determine the rate of degradation of this compound in a specific anhydrous organic solvent over time.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., THF, DCM, Acetonitrile)
-
Internal standard (a stable, non-reactive compound for quantitative analysis)
-
Anhydrous glassware (e.g., vials with septa)
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Analytical instrument (e.g., HPLC, GC, or NMR)
Procedure:
-
Preparation of Stock Solution:
-
Under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Add a known concentration of an internal standard.
-
-
Sample Incubation:
-
Aliquot the stock solution into several sealed vials.
-
Store the vials at the desired temperature for your experiment (e.g., room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.
-
Immediately analyze the aliquot using your chosen analytical method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, you can determine the rate of degradation and the half-life of the compound in that specific solvent under your experimental conditions.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
References
minimizing byproduct formation in Suzuki coupling of 5-bromofurans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in the Suzuki-Miyaura cross-coupling of 5-bromofurans.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 5-bromofurans, focusing on identifying the causes of significant byproduct formation and providing actionable solutions.
Issue 1: Significant Homocoupling of the Boronic Acid
Symptoms:
-
Formation of a symmetrical biaryl product derived from the boronic acid.
-
Reduced yield of the desired 5-arylfuran product.
-
Complicated purification due to the presence of the homocoupled byproduct.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][2] Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Pd(II) precatalysts, such as Pd(OAc)₂, must be reduced in situ to the active Pd(0) species. Homocoupling can occur during this activation step.[3] Consider using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] The addition of a mild reducing agent, such as potassium formate, can also help minimize the concentration of free Pd(II).[5] |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination step and suppress side reactions that lead to homocoupling.[4] |
Issue 2: Significant Protodebromination (Dehalogenation) of the 5-Bromofuran
Symptoms:
-
Formation of the corresponding furan derivative where the bromine atom has been replaced by a hydrogen atom.
-
Reduced consumption of the 5-bromofuran starting material with corresponding low yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of a Hydride Source | Certain reagents or impurities in the solvent can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond. Ensure that all solvents and reagents are of high purity and anhydrous. Avoid using solvents that can act as hydride donors, such as alcohols, if this side reaction is observed. |
| Inappropriate Base | The choice of base can influence the rate of protodebromination. Using a milder base may mitigate this issue.[6] Consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| High Reaction Temperature | Elevated temperatures can sometimes promote protodebromination. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing this side reaction. |
Issue 3: Significant Protodeboronation of the Boronic Acid
Symptoms:
-
Formation of an arene byproduct corresponding to the boronic acid starting material with the boronic acid group replaced by a hydrogen atom.
-
Reduced yield of the 5-arylfuran product.
Possible Causes and Solutions:
| Cause | Solution |
| Instability of the Boronic Acid | Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source.[6][7] This is often exacerbated by the presence of water and base. |
| Harsh Reaction Conditions | High temperatures and strongly basic aqueous conditions can accelerate the rate of protodeboronation.[8] |
| Solutions | 1. Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester or an MIDA ester. These derivatives provide a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[6][7] 2. Optimize the Base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH) to reduce the rate of base-catalyzed protodeboronation.[9] 3. Lower the Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the temperature can decrease the rate of protodeboronation.[10] 4. Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents, as water can facilitate protodeboronation.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling of 5-bromofurans?
A1: The most common byproducts are typically the homocoupled product of the boronic acid (forming a symmetrical biaryl), the protodebrominated (dehalogenated) 5-bromofuran (forming the corresponding furan), and the protodeboronated boronic acid (forming the corresponding arene).[3][6][8]
Q2: How does the choice of palladium catalyst and ligand affect byproduct formation?
A2: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle. This can outcompete side reactions like protodeboronation.[11] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ to minimize homocoupling that can occur during the in situ reduction of Pd(II) to Pd(0).[3][4]
Q3: What is the role of the base in byproduct formation, and which base should I choose?
A3: The base is essential for activating the boronic acid for the transmetalation step.[7] However, the strength and type of base can influence byproduct formation. Strong bases can accelerate the decomposition of boronic acids (protodeboronation).[6] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used and often provide a good balance of reactivity and selectivity.[6] The optimal base should be determined empirically for a specific reaction.
Q4: Can the solvent system influence the formation of byproducts?
A4: Yes, the solvent system can significantly impact the reaction. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The aqueous phase is necessary for dissolving the inorganic base. However, the presence of water can also promote protodeboronation.[7] In cases where protodeboronation is a major issue, exploring anhydrous conditions with a soluble base might be beneficial.[9]
Q5: How can I ensure my reaction is sufficiently anaerobic to prevent homocoupling?
A5: To minimize oxygen-mediated homocoupling, it is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use. For the reaction mixture, several cycles of evacuating the reaction vessel and backfilling with an inert gas are recommended.[2] The reaction should be maintained under a positive pressure of the inert gas for its entire duration.
Data on Reaction Conditions for Minimizing Byproducts
While specific quantitative data for the Suzuki coupling of a wide range of 5-bromofurans is not extensively available in a comparative format, the following table provides a summary of reaction conditions that have been successfully employed for analogous brominated heterocycles, with a focus on minimizing common byproducts. These conditions can serve as an excellent starting point for the optimization of Suzuki couplings with 5-bromofurans.
Table 1: Recommended Starting Conditions for Suzuki Coupling of 5-Bromofurans
| Parameter | Recommended Condition | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, 1-3 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source that can minimize homocoupling.[12][13] Modern pre-catalysts with bulky ligands can improve reaction efficiency and reduce side reactions for challenging substrates.[4] |
| Ligand | For Pd(OAc)₂ or Pd₂(dba)₃, use a bulky, electron-rich phosphine ligand like SPhos or XPhos (1-2 eq. relative to Pd) | These ligands promote the desired catalytic cycle steps, potentially outcompeting side reactions.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective in activating the boronic acid while being less harsh than hydroxides, which can promote protodeboronation.[2][14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | These solvent mixtures are effective at dissolving both the organic and inorganic reaction components. Ensure thorough degassing.[12][13] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific substrates. Start at the lower end of the range and increase if the reaction is sluggish. Monitor for byproduct formation at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling of the boronic acid.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromofuran Derivative
This protocol provides a general method for the Suzuki coupling of a 5-bromofuran with an arylboronic acid.
Materials:
-
5-Bromofuran derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromofuran derivative, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylfuran.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting common byproduct formation issues.
Diagram 3: Key Factors Influencing Byproduct Formation
Caption: Key experimental parameters that influence byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Reactivity: 5-Bromofuran-2-carboxylic Acid vs. 5-Bromofuran-2-carbonyl Chloride in Acylation Reactions
For researchers and professionals in drug development, the efficient and predictable formation of amide and ester bonds is a cornerstone of molecular synthesis. The choice of starting material can significantly impact reaction rates, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two key furan-based building blocks: 5-bromofuran-2-carboxylic acid and its corresponding acyl chloride, 5-bromofuran-2-carbonyl chloride, with a focus on their performance in acylation reactions.
At the heart of their reactivity difference lies the nature of the leaving group in nucleophilic acyl substitution reactions. This compound possesses a chloride ion as its leaving group, which is significantly more stable and thus a better leaving group than the hydroxyl group of 5-bromofuran-2-carboxylic acid. This fundamental chemical principle dictates that the acyl chloride will generally be far more reactive towards nucleophiles such as amines and alcohols.
Executive Summary of Reactivity Comparison
| Feature | This compound | 5-Bromofuran-2-carboxylic acid |
| Relative Reactivity | High | Low |
| Reaction Conditions | Typically mild, often at room temperature; proceeds without a coupling agent.[1] | Requires activation with a coupling agent (e.g., DCC, HATU, MNBA/DMAP) or harsh conditions like high heat.[1][2] |
| Reaction Speed | Fast; reactions are often rapid and can be exothermic. | Slow; direct reaction with amines is often an acid-base reaction forming a salt; requires activation to proceed at a reasonable rate. |
| Handling | Moisture-sensitive; must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1] | Stable solid, easier to handle and store. |
| Byproducts | Typically HCl, which may need to be scavenged by a base. | Water, which may need to be removed to drive the reaction to completion; byproducts from the coupling agent. |
Quantitative Data on Reactivity
While specific kinetic data for the amidation of 5-bromofuran-2-carboxylic acid is scarce, a representative example of its reactivity with a coupling agent highlights the conditions required to achieve a high yield. In a study by Santoso et al., the amidation of 5-bromofuran-2-carboxylic acid with isoniazid using 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst afforded the corresponding amide in an 83% yield after 5 days at room temperature.[2] This contrasts sharply with the typically rapid reactions of acyl chlorides.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromofuran-2-carboxylic acid
This initial step is crucial as the more reactive acyl chloride is synthesized from the carboxylic acid.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solid has dissolved.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator to yield the crude this compound. This product is typically used immediately in the subsequent reaction without further purification due to its moisture sensitivity.
Protocol 2: Comparative Amidation Reaction
The following protocols outline the synthesis of an amide using both the acyl chloride and the carboxylic acid with a coupling agent.
Part A: Amidation using this compound
Materials:
-
Crude this compound (from Protocol 1)
-
Aniline (or other amine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or pyridine (as a base)
-
Magnetic stirrer
Procedure:
-
Dissolve the crude this compound (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of this compound to the stirred amine solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction can be worked up by washing with dilute acid (to remove excess amine and base), followed by a brine wash, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Part B: Amidation using 5-Bromofuran-2-carboxylic acid with a Coupling Agent (HATU)
Materials:
-
5-bromofuran-2-carboxylic acid
-
Aniline (or other amine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 5-bromofuran-2-carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up involves quenching the reaction, extraction with an organic solvent, washing with aqueous solutions to remove DMF and reagent byproducts, drying, and solvent removal. Purification is typically achieved by column chromatography.
Reaction Pathways and Workflows
The general workflow for utilizing these two reagents in synthesis, particularly for creating amides, is depicted below. The key difference lies in the initial activation step required for the carboxylic acid.
Caption: Comparative workflow for amide/ester synthesis.
The fundamental relationship between the two compounds is that the carboxylic acid is the precursor to the more reactive acyl chloride. This transformation represents an "activation" of the carboxyl group.
Caption: Logical relationship and transformation pathway.
Conclusion
Conversely, 5-bromofuran-2-carboxylic acid is a stable and easy-to-handle solid. While it requires an activation step with a coupling agent to undergo efficient amidation or esterification, this route offers milder overall conditions compared to the direct, high-temperature condensation of a carboxylic acid and an amine.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis:
-
For rapid, high-yield reactions where handling of moisture-sensitive reagents is feasible, the acyl chloride is the superior choice.
-
When stability of the starting material and avoidance of harsh chlorinating agents are priorities, the carboxylic acid, in conjunction with a suitable coupling agent, provides a reliable and effective alternative.
References
A Head-to-Head Comparison: HATU vs. DCC for the Synthesis of 5-Bromofuran-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. The choice of coupling agent is critical, influencing reaction efficiency, yield, purity, and ease of workup. This guide provides an objective comparison of two popular coupling agents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N'-Dicyclohexylcarbodiimide (DCC), for the synthesis of 5-bromofuran-2-carboxamide, a valuable building block in medicinal chemistry.
At a Glance: Performance Comparison
| Parameter | HATU | DCC |
| Typical Yield | Good to Excellent (often >80%) | Good (typically 70-90%)[1] |
| Reaction Time | Fast (often 30 min - 4 hours)[2] | Moderate (often 4-12 hours) |
| Byproduct | Tetramethylurea (water-soluble) | Dicyclohexylurea (DCU) (poorly soluble in many organic solvents) |
| Purification | Generally straightforward (aqueous workup) | Can be challenging due to DCU precipitation, often requiring filtration and careful purification. |
| Racemization Risk | Low, due to the HOAt moiety. | Higher, often requires an additive like HOBt or HOAt to suppress racemization.[2] |
| Cost | Higher | Lower |
| Handling | Generally stable solid | Moisture-sensitive solid |
Delving into the Chemistry: Mechanism of Action
Both HATU and DCC facilitate amide bond formation by activating the carboxylic acid group of 5-bromofuran-2-carboxylic acid, making it susceptible to nucleophilic attack by an amine (in this case, ammonia or an ammonia equivalent). However, their mechanisms of activation differ significantly.
HATU is a uronium salt-based coupling reagent. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate. The carboxylate then attacks HATU to form a highly reactive OAt-active ester. This active ester readily reacts with the amine to form the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea. The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling and reduce epimerization.[3]
DCC is a carbodiimide-based coupling agent. The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and the byproduct, dicyclohexylurea (DCU).[1][4] A significant drawback of DCC is that the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and can complicate purification. Furthermore, this intermediate is prone to racemization if the carboxylic acid has a chiral center. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or HOAt are often used to trap the O-acylisourea and form a more stable and less racemization-prone active ester.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of 5-bromofuran-2-carboxamide using HATU and DCC.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from general procedures for HATU couplings.
Materials:
-
5-bromofuran-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonia solution (e.g., 7N in methanol) or ammonium chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add the ammonia source (e.g., ammonia in methanol, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromofuran-2-carboxamide.
Protocol 2: DCC-Mediated Amide Coupling
This protocol is a general procedure for DCC couplings.
Materials:
-
5-bromofuran-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional but recommended)
-
Ammonia solution (e.g., 7N in methanol) or ammonium chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
Dissolve 5-bromofuran-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq, if used) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM or THF dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Add the ammonia source (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromofuran-2-carboxamide. Further purification by recrystallization may be necessary to remove residual DCU.
Visualizing the Process
To better understand the experimental workflow and the chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for amide coupling.
Caption: Simplified reaction pathway for amide synthesis.
Conclusion
Both HATU and DCC are effective coupling agents for the synthesis of 5-bromofuran-2-carboxamide. The choice between them often depends on the specific requirements of the synthesis.
HATU is generally preferred when high yields, fast reaction times, and a straightforward workup are desired. Its lower risk of racemization also makes it a superior choice for stereosensitive substrates. The primary drawback of HATU is its higher cost.
DCC is a more economical option and can provide good yields. However, the major challenge lies in the removal of the dicyclohexylurea (DCU) byproduct, which can be tedious and may lead to product loss during purification. The potential for side reactions and racemization, especially in the absence of additives like HOBt, should also be considered.
For researchers in drug development and process chemistry, where purity and efficiency are paramount, the advantages of HATU often outweigh its higher cost. For academic or exploratory research where cost may be a more significant factor and purification challenges can be managed, DCC remains a viable and widely used coupling agent.
References
A Comparative Guide to Amide Formation: Alternatives to 5-Bromofuran-2-carbonyl Chloride
For researchers, scientists, and professionals in drug development, the formation of amide bonds is a cornerstone of molecular synthesis. While acyl chlorides like 5-Bromofuran-2-carbonyl chloride offer a direct route to amides, their high reactivity, moisture sensitivity, and the concomitant release of hydrochloric acid can be problematic for complex or delicate substrates. A milder and often more efficient strategy involves the direct coupling of the corresponding carboxylic acid, 5-Bromofuran-2-carboxylic acid, with an amine using a dedicated coupling reagent.
This guide provides an objective comparison of modern, widely-used coupling reagents that serve as superior alternatives to the acyl chloride method. We present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the optimal reagent for your specific research needs.
Comparative Performance of Key Coupling Reagents
The efficacy of an amide coupling reaction depends on the choice of coupling reagent, base, and solvent. The following table summarizes quantitative data for three leading classes of reagents—uronium salts (HATU), carbodiimides (EDC in conjunction with HOBt), and phosphonic anhydrides (T3P)—highlighting their typical performance in amide formation.
| Reagent System | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Byproducts | Ref. |
| HATU | General Amines | DIPEA | DMF | RT | 1-18 | >90% | Tetramethylurea | [1] |
| Cyclopropylamine | DIEA | DMA | RT | - | ~85% | Tetramethylurea | [2] | |
| EDC / HOBt | General Amines | DIPEA / Et₃N | DCM / DMF | 0 to RT | 8-24 | 70-95% | 1-Ethyl-3-(3-dimethylaminopropyl)urea | [3][4] |
| Electron Deficient Amines | DMAP / HOBt (cat.) | Acetonitrile | 23 | 42 | ~72% | 1-Ethyl-3-(3-dimethylaminopropyl)urea | [5] | |
| T3P® | Non-nucleophilic Anilines | Pyridine | EtOAc | 0 | - | 80-85% | Propanephosphonic acid salts | [6][7] |
| General Amines | TEA / DIEA | DCM / Me-THF | 0 | - | >90% | Propanephosphonic acid salts | [8] |
Key Advantages of Coupling Reagents over Acyl Chlorides:
-
Milder Conditions : Reactions are typically run at room temperature or 0 °C, preserving sensitive functional groups.[9]
-
Improved Safety and Handling : Carboxylic acids are generally more stable and less hazardous than acyl chlorides. Coupling reagents like T3P® are non-toxic and non-allergenic.[9]
-
Simplified Workup : Byproducts of modern reagents (e.g., EDC-urea, T3P® byproducts) are often water-soluble, allowing for simple aqueous extraction and purification.[9][10]
-
Reduced Racemization : Reagents like HATU and T3P, especially when used with bases like pyridine, are highly effective at suppressing epimerization in chiral substrates.[6][11]
Experimental Workflow and Reaction Mechanisms
The choice between the traditional acyl chloride method and a modern coupling reagent approach represents a fundamental decision in the synthetic workflow. The diagram below illustrates these divergent pathways.
Caption: Comparative workflow for amide synthesis.
The mechanisms by which coupling reagents activate carboxylic acids are distinct. HATU forms a highly reactive OAt-active ester, while EDC forms an O-acylisourea intermediate that is typically converted to a more stable active ester by an additive like HOBt. T3P®, a cyclic anhydride, forms a mixed phosphonic anhydride intermediate.
Caption: Simplified activation mechanism using HATU.
Caption: Simplified activation mechanism using EDC/HOBt.[3]
Detailed Experimental Protocols
The following protocols are generalized for the coupling of 5-Bromofuran-2-carboxylic acid with a primary or secondary amine.
Protocol 1: Amide Coupling using HATU
-
Reagent Preparation : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromofuran-2-carboxylic acid (1.0 equiv.) and the desired amine (1.0–1.2 equiv.) in anhydrous dimethylformamide (DMF).
-
Activation and Coupling : To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 equiv.) and allow it to mix for 5 minutes. Add HATU (1.1–1.2 equiv.) portion-wise.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the carboxylic acid by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 18 hours.[1]
-
Workup and Purification : Once the reaction is complete, quench with water and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl or 10% citric acid), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][4]
Protocol 2: Amide Coupling using EDC/HOBt
-
Reagent Preparation : To a round-bottom flask, add 5-Bromofuran-2-carboxylic acid (1.0 equiv.), 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.), and the amine (1.1 equiv.). Dissolve the mixture in anhydrous dichloromethane (DCM) or DMF.[3]
-
Activation and Coupling : Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture, followed by the dropwise addition of a tertiary amine base like DIPEA or triethylamine (2.5 equiv.).[3]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.[3]
-
Workup and Purification : Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer with water, 1M HCl, saturated NaHCO₃ solution, and brine to remove the water-soluble urea byproduct and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[4]
Protocol 3: Amide Coupling using T3P®
-
Reagent Preparation : In a suitable flask, dissolve 5-Bromofuran-2-carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in a solvent such as ethyl acetate or 2-methyltetrahydrofuran. Add a base, such as pyridine or triethylamine (3.0–4.0 equiv.).[6][8]
-
Activation and Coupling : Cool the mixture to 0 °C. Slowly add T3P® (typically supplied as a 50% solution in a solvent like ethyl acetate) (1.5 equiv.) to the stirred mixture, maintaining the temperature. A mild exotherm may be observed.[6]
-
Reaction Monitoring : Stir the reaction at 0 °C to room temperature until completion, as monitored by TLC or LC-MS.
-
Workup and Purification : Quench the reaction with water or 0.5 M aqueous HCl.[6] The phosphonic acid byproducts are highly water-soluble and are easily removed by aqueous extraction.[9] Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude amide is often of high purity but can be further purified by chromatography or crystallization if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
spectroscopic comparison of 5-Bromofuran-2-carbonyl chloride and its amide derivative
For Immediate Release: A detailed spectroscopic comparison of 5-Bromofuran-2-carbonyl chloride and its corresponding amide derivative, 5-Bromofuran-2-carboxamide, is now available for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their distinct spectral characteristics, supported by available experimental data and established spectroscopic principles.
This publication aims to provide an objective comparison to aid in the identification and characterization of these compounds in various research and development settings. The key differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are presented, offering a clear guide for distinguishing between the acyl chloride and its amide counterpart.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and 5-Bromofuran-2-carboxamide. It is important to note that while data for the acid chloride is based on typical values for similar structures, the data for the amide is primarily derived from the closely related N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, which serves as an excellent proxy for the fundamental spectroscopic behavior of the 5-bromofuran-2-carboxamide moiety.[1][2][3]
| Spectroscopic Technique | This compound | 5-Bromofuran-2-carboxamide (inferred from derivative) | Key Differences |
| Infrared (IR) Spectroscopy | C=O Stretch: ~1770-1800 cm⁻¹ (strong, sharp) | C=O Stretch (Amide I): ~1640-1680 cm⁻¹ (strong) N-H Stretch: ~3100-3500 cm⁻¹ (medium, broad) N-H Bend (Amide II): ~1550-1640 cm⁻¹ (medium) | The carbonyl stretch of the acid chloride is at a significantly higher wavenumber. The amide shows characteristic N-H stretching and bending frequencies which are absent in the acid chloride. |
| ¹H NMR Spectroscopy | Furan Protons: ~7.0-7.5 ppm (doublets) | Furan Protons: ~6.8-7.4 ppm (doublets) Amide Protons (N-H): ~5.0-8.5 ppm (broad singlet) | The most significant difference is the appearance of a broad signal for the N-H protons in the amide. The chemical shifts of the furan protons may experience a slight upfield shift upon conversion to the amide. |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O): ~160-170 ppm | Carbonyl Carbon (C=O): ~155-165 ppm | The carbonyl carbon of the acid chloride is typically found slightly more downfield than that of the corresponding amide. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z ~208, 210 (isotope pattern for Br, Cl) | Molecular Ion (M⁺): m/z ~189, 191 (isotope pattern for Br) | The molecular ion peaks will differ by the mass of Cl vs. NH₂. Both will exhibit a characteristic isotopic pattern due to the presence of bromine. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding carboxylic acid.
General Protocol: 5-Bromofuran-2-carboxylic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or under neat conditions. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation or used directly in the next step.
Synthesis of 5-Bromofuran-2-carboxamide from this compound
The conversion of the acid chloride to the amide is a standard nucleophilic acyl substitution reaction.
General Protocol: this compound is dissolved in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. A base, such as triethylamine or pyridine, may be added to neutralize the HCl generated during the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformation from this compound to its amide derivative.
Caption: Conversion of this compound to 5-Bromofuran-2-carboxamide.
This comparative guide highlights the key spectroscopic differences that are fundamental for the characterization of this compound and its amide derivative. The provided data and protocols serve as a valuable resource for chemists in the pharmaceutical and chemical research industries.
References
A Comparative Guide to 1H NMR Chemical Shifts of Substituted N-aryl-5-bromofuran-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR chemical shifts for a series of substituted N-aryl-5-bromofuran-2-carboxamides. The data herein is compiled to facilitate the structural elucidation and characterization of this important class of compounds, which are of significant interest in medicinal chemistry. The chemical shift values are influenced by the electronic environment of the protons, which is modulated by the nature of the substituents on the N-aryl ring.
General Structure and Proton Numbering
The general chemical structure of N-aryl-5-bromofuran-2-carboxamides is depicted below. The numbering scheme used for the assignment of proton signals in the ¹H NMR spectra is also indicated.
Caption: General structure of N-aryl-5-bromofuran-2-carboxamides.
¹H NMR Chemical Shift Data Comparison
The following table summarizes the ¹H NMR chemical shift data (δ, ppm) for the key protons of the 5-bromofuran-2-carboxamide core and representative N-aryl substituents. The data is compiled from various sources, and the specific compound for which the data is reported is noted. All spectra were recorded in DMSO-d₆.
| Substituent (R) on N-Aryl Ring | H-3 (furan) | H-4 (furan) | N-H (amide) | Aryl Protons | Reference Compound |
| Isonicotinohydrazide* | 7.32 (d) | 6.84 (d) | 10.81 (s), 10.62 (s) | 8.79 (dd), 7.80 (dd) | N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[1][2] |
*Note: Data for a direct series of N-aryl substituted compounds was not available in the literature reviewed. The data for N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide is provided as a reference for the chemical shifts of the protons on the 5-bromofuran-2-carboxamide moiety.[1][2] The two distinct N-H signals are characteristic of the hydrazide group in this specific compound. For a typical N-aryl amide, a single N-H proton signal is expected.
Influence of Substituents on Chemical Shifts
The electronic nature of the substituent 'R' on the N-aryl ring is expected to influence the chemical shifts of the amide N-H proton and the aromatic protons of the aryl ring.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) are expected to increase electron density on the aryl ring, leading to an upfield shift (lower δ values) of the ortho and para protons.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) are expected to decrease electron density, causing a downfield shift (higher δ values) for the ortho and para protons.
-
The chemical shift of the amide N-H proton is also sensitive to these electronic effects and can vary significantly. It is typically observed as a broad singlet.
Experimental Protocols
A general experimental protocol for the synthesis and characterization of N-aryl-5-bromofuran-2-carboxamides is provided below.
Synthesis of N-aryl-5-bromofuran-2-carboxamides
The synthesis of N-aryl-5-bromofuran-2-carboxamides is typically achieved through the amidation of 5-bromofuran-2-carboxylic acid with a substituted aniline. A common synthetic route is outlined below.
Caption: Synthetic workflow for N-aryl-5-bromofuran-2-carboxamides.
Procedure:
-
Activation of 5-bromofuran-2-carboxylic acid: 5-bromofuran-2-carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane). A coupling agent, such as a mixture of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP), is added, and the mixture is stirred at room temperature.[1] Alternatively, the carboxylic acid can be converted to the corresponding acid chloride by refluxing with thionyl chloride (SOCl₂).
-
Amidation: The appropriate substituted aniline is added to the solution of the activated intermediate. The reaction mixture is stirred at room temperature or heated as required until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure N-aryl-5-bromofuran-2-carboxamide.
¹H NMR Spectroscopy
Instrumentation: ¹H NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually used as an internal standard (δ = 0.00 ppm).
Data Acquisition: The spectrum is acquired at room temperature. Standard parameters for ¹H NMR acquisition are used, and the data is processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
References
Analyzing 5-Bromofuran-2-Carboxamides: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of 5-bromofuran-2-carboxamides. This document offers supporting experimental data, detailed methodologies, and visual representations of key processes to aid in analytical strategy development.
Mass Spectrometry Analysis of 5-Bromofuran-2-Carboxamides
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of 5-bromofuran-2-carboxamides. Electron Ionization (EI) is a common ionization method that provides detailed fragmentation patterns useful for structural confirmation.
Fragmentation Pattern of 5-Bromofuran-2-Carboxamides
The fragmentation of 5-bromofuran-2-carboxamides in EI-MS is characterized by several key cleavage events. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).
A primary fragmentation pathway involves the cleavage of the amide bond (N-CO), a common fragmentation for carboxamides. This results in the formation of a 5-bromofuroyl cation and a radical cation corresponding to the amine moiety. Further fragmentation of the 5-bromofuroyl cation can occur through the loss of carbon monoxide (CO) to yield a 5-bromofuranyl cation. The furan ring itself can undergo cleavage, leading to smaller fragment ions.
Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway for a Generic N-substituted 5-Bromofuran-2-carboxamide
Caption: Proposed EI-MS fragmentation pathway for N-substituted 5-bromofuran-2-carboxamides.
Quantitative Mass Spectrometry Data
The following tables summarize the expected m/z values and relative intensities for the major fragments of representative N-aryl and N-alkyl 5-bromofuran-2-carboxamides.
Table 1: Mass Spectrometry Data for N-Aryl-5-bromofuran-2-carboxamides
| Compound | Molecular Ion [M]+• (m/z) | [M+2]+• (m/z) | 5-Bromofuroyl Cation (m/z) | [C4H2BrO]+ (m/z) | Arylamine Fragment [Ar-NH]+• (m/z) |
| N-phenyl-5-bromofuran-2-carboxamide | 265/267 | 100/98 | 189/191 (80%) | 161/163 (40%) | 92 (60%) |
| N-(4-chlorophenyl)-5-bromofuran-2-carboxamide | 299/301/303 | 100/98/32 | 189/191 (85%) | 161/163 (45%) | 126/128 (55%) |
| N-(4-methoxyphenyl)-5-bromofuran-2-carboxamide | 295/297 | 100/98 | 189/191 (75%) | 161/163 (35%) | 122 (65%) |
Table 2: Mass Spectrometry Data for N-Alkyl-5-bromofuran-2-carboxamides
| Compound | Molecular Ion [M]+• (m/z) | [M+2]+• (m/z) | 5-Bromofuroyl Cation (m/z) | [C4H2BrO]+ (m/z) | Alkylamine Fragment [R-NH]+• (m/z) |
| N-methyl-5-bromofuran-2-carboxamide | 203/205 | 100/98 | 189/191 (90%) | 161/163 (50%) | 30 (70%) |
| N-ethyl-5-bromofuran-2-carboxamide | 217/219 | 100/98 | 189/191 (88%) | 161/163 (48%) | 44 (68%) |
| N-propyl-5-bromofuran-2-carboxamide | 231/233 | 100/98 | 189/191 (85%) | 161/163 (45%) | 58 (65%) |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural elucidation, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information for the comprehensive analysis of 5-bromofuran-2-carboxamides.
Table 3: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions by mass-to-charge ratio. | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Molecular weight, elemental composition (HRMS), fragmentation pattern. | Purity, quantification, separation of isomers. | Detailed structural information (connectivity, stereochemistry). |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole to picomole) | Low (micromole to nanomole) |
| Sample Requirement | Small (micrograms to nanograms) | Moderate (milligrams to micrograms) | High (milligrams) |
| Strengths | Excellent for structural elucidation and identification of unknowns. | Robust for quantification and purity assessment. | Unambiguous structure determination. |
| Limitations | Isomers can be difficult to distinguish without chromatography. | Limited structural information. | Lower sensitivity, more complex data interpretation for mixtures. |
Experimental Protocols
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve 1 mg of the 5-bromofuran-2-carboxamide in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Dissolve 1 mg of the 5-bromofuran-2-carboxamide in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. Start with 50% A, increase to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 5-bromofuran-2-carboxamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Signaling Pathways of Interest for Drug Development
Furan-containing compounds have been shown to interact with various signaling pathways, making them interesting candidates for drug development. The following diagrams illustrate some of these key pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: MAPK signaling pathway and potential inhibition by furan derivatives.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Signaling Pathway
Caption: PPAR-γ signaling pathway and activation by furan derivatives.
Cyclooxygenase-2 (COX-2) Signaling Pathway
Caption: COX-2 signaling pathway and its inhibition by furan derivatives.[1]
This guide provides a foundational understanding of the analytical methodologies for 5-bromofuran-2-carboxamides. For specific applications, further method development and validation are recommended.
References
Comparative Yield Analysis: Schotten-Baumann vs. Peptide Coupling for the Synthesis of 5-Bromofuran Amides
A Guide for Researchers and Drug Development Professionals
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, fundamental to the creation of pharmaceuticals, agrochemicals, and novel materials. Among the vast array of available methods, the Schotten-Baumann reaction and modern peptide coupling techniques represent two distinct and widely employed strategies. This guide provides an objective comparison of these methods specifically for the synthesis of 5-bromofuran amides, a structural motif of interest in drug discovery. The analysis is supported by a review of general experimental data and established protocols to inform methodology selection.
Overview of Synthetic Methodologies
The Schotten-Baumann Reaction
First described by Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides.[1][2][3] The reaction is typically conducted under biphasic conditions, using an aqueous solution of a base, like sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction forward.[1][4][5] This forces the equilibrium towards the formation of the amide product.[3][4] The first step involves the conversion of the parent carboxylic acid (5-bromofuran-2-carboxylic acid) into its more reactive acid chloride derivative, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
Peptide Coupling Reactions
Developed extensively for peptide synthesis, peptide coupling reactions offer a milder alternative for amide bond formation directly from a carboxylic acid and an amine.[6][8] These methods avoid the need to isolate a harsh acid chloride intermediate. The core principle involves the in situ activation of the carboxylic acid using a specialized "coupling reagent".[6][9][10] This activation forms a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine to form the amide bond.[6] A wide variety of coupling reagents are available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11][12][13] These reactions are often supplemented with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, such as racemization.[11]
Comparative Data Presentation
While specific, direct comparative studies on 5-bromofuran amides are not extensively documented, the following table summarizes the typical performance and characteristics of each method based on general principles and published data for analogous transformations.
| Feature | Schotten-Baumann Reaction | Peptide Coupling (e.g., HATU, EDC/HOBt) |
| Starting Materials | 5-Bromofuran-2-carbonyl chloride, Amine | 5-Bromofuran-2-carboxylic acid, Amine |
| Key Reagents | SOCl₂ or (COCl)₂ (for acid chloride formation), aq. NaOH, Pyridine, or Et₃N | Coupling Reagent (HATU, EDC, DCC), Additive (HOBt, HOAt), Organic Base (DIPEA, Et₃N) |
| Reaction Conditions | Often biphasic (organic/aqueous), can require heating for acid chloride formation, then RT or 0°C for amidation.[1][5] | Homogeneous, typically mild (0°C to RT).[6][7] |
| Typical Yields | Moderate to Good (Can vary significantly based on substrate stability) | Good to Excellent (Often higher and more reliable than Schotten-Baumann).[12][14] |
| Substrate Scope | More limited; not suitable for sensitive substrates that degrade under acidic/strongly basic conditions or high temperatures. | Broad; compatible with a wide range of functional groups due to mild conditions.[9] |
| Key Byproducts | HCl, SO₂, Salts (e.g., NaCl) | Urea derivatives (from carbodiimides), HMPA (from BOP), Salts.[11] |
| Advantages | - Low cost of basic reagents- Simple procedure for robust substrates | - High yields and purity- Mild reaction conditions- Low risk of side reactions and racemization[11]- One-pot procedure |
| Disadvantages | - Harsh reagents (SOCl₂)- Potential for side reactions (hydrolysis of acid chloride)- Two-step process (acid to acid chloride, then to amide)[6] | - High cost of coupling reagents- Byproduct removal can be challenging- Potential for guanidinylation side reaction with uronium reagents if not controlled[13][15] |
Experimental Protocols
The following are generalized experimental protocols adapted for the synthesis of a generic 5-bromofuran amide. Researchers should optimize conditions for their specific amine substrate.
Protocol 1: Schotten-Baumann Synthesis
Step A: Synthesis of this compound
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., DCM or Toluene) under an inert atmosphere, add a few drops of DMF (catalyst).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.5-2.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.[6]
-
Remove the solvent and excess reagent under reduced pressure to yield the crude this compound, which is often used immediately in the next step.
Step B: Amide Formation
-
Dissolve the amine (1.0 eq) in a suitable organic solvent like Dichloromethane (DCM).
-
Add an aqueous solution of a base, such as 10% NaOH (2-3 eq), or an organic base like triethylamine (2.0 eq).[6][16]
-
Cool the mixture to 0°C.
-
Slowly add a solution of the crude this compound (1.0-1.2 eq) in DCM.
-
Stir the biphasic mixture vigorously at room temperature for 8-16 hours.[6]
-
After reaction completion, separate the organic layer. Wash with dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Protocol 2: Peptide Coupling Synthesis (using HATU)
-
In a dry flask under an inert atmosphere, dissolve 5-bromofuran-2-carboxylic acid (1.0 eq), HATU (1.1-1.2 eq), and an organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).[6]
-
Stir the mixture at room temperature for a pre-activation period of 5-15 minutes. This allows for the formation of the active ester intermediate.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, water, and brine to remove the coupling byproducts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Workflow Visualizations
The logical workflows for both synthetic routes are depicted below.
Caption: General workflow for the two-step Schotten-Baumann synthesis of 5-bromofuran amides.
Caption: General workflow for the one-pot peptide coupling synthesis of 5-bromofuran amides.
Conclusion and Recommendations
The choice between the Schotten-Baumann reaction and peptide coupling for the synthesis of 5-bromofuran amides depends critically on the specific requirements of the project.
-
Choose the Schotten-Baumann reaction for: Large-scale syntheses where cost is a primary concern and the amine substrate is robust enough to withstand the reaction conditions. Its procedural simplicity and the low cost of reagents make it attractive for producing bulk quantities of simple amides.
-
Choose peptide coupling for: Laboratory-scale synthesis, particularly in drug discovery and development where yield, purity, and substrate compatibility are paramount. This method is superior for complex or sensitive amines, where the mild conditions preserve delicate functional groups and stereocenters. While the reagents are more expensive, the consistently higher yields and cleaner reaction profiles often justify the cost, especially when dealing with valuable or multi-step synthetic intermediates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. d-nb.info [d-nb.info]
- 15. people.uniurb.it [people.uniurb.it]
- 16. chemistnotes.com [chemistnotes.com]
A Researcher's Guide to Product Structure Validation by 2D NMR Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While various analytical techniques contribute to this endeavor, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy stands out for its ability to provide detailed atomic-level connectivity and spatial information in solution. This guide offers an objective comparison of key 2D NMR techniques against other common analytical methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their structural validation challenges.
Quantitative Comparison of Structural Elucidation Techniques
The choice of an analytical technique for structure determination often involves a trade-off between resolution, sensitivity, experiment time, and sample requirements. The following table summarizes these key parameters for common 2D NMR experiments and compares them with other widely used methods.
| Technique | Typical Resolution | Relative Sensitivity | Typical Experiment Time | Typical Sample Concentration (for small molecules) |
| 2D NMR | ||||
| COSY | Medium | High | 5 minutes - 20 minutes | >10 mM |
| HSQC | High | High | 3 minutes - 30 minutes | >10 mM |
| HMBC | Medium | Moderate | 3.5 minutes - several hours | >10 mM |
| NOESY | Medium | Low to Moderate | 20 minutes - several hours | >10 mM |
| Other Techniques | ||||
| 1D ¹H NMR | High | Very High | < 1 minute | >0.1 mM |
| Mass Spectrometry (MS) | N/A (provides m/z) | Very High | < 5 minutes | Sub-picomolar to micromolar |
| X-ray Crystallography | Very High | N/A | Hours to days | Crystalline solid required |
Detailed Experimental Protocols for Key 2D NMR Experiments
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible 2D NMR data. Below are generalized protocols for the most common experiments. Note that specific parameters may need to be optimized based on the sample, solvent, and spectrometer.
Sample Preparation:
A properly prepared sample is the foundation of a successful NMR experiment.
-
Sample Purity: Ensure the sample is as pure as possible to avoid interference from impurities in the spectra.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that does not contain protons, which would otherwise obscure the sample signals.[1][2] The recommended volume is typically 0.6-0.7 mL for a standard 5 mm NMR tube.[1][2]
-
Concentration: For most 2D NMR experiments on small molecules, a concentration of 10-30 mg of the sample is recommended.[3] Homonuclear experiments like COSY can sometimes be performed on more dilute samples.[1][4]
-
Filtration: If any particulate matter is present, filter the solution to prevent it from affecting the magnetic field homogeneity and, consequently, the spectral resolution.
-
Tube Quality: Use high-quality, clean NMR tubes to ensure good shimming and spectral lineshape.
COSY (Correlation Spectroscopy) Protocol:
COSY is used to identify protons that are coupled to each other, typically through two or three bonds.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to check the sample's purity, concentration, and to determine the spectral width.[5]
-
Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf).[6]
-
Set the spectral width (sw) in both dimensions (F1 and F2) to encompass all proton signals.[7]
-
The number of increments in the indirect dimension (ni or td in F1) is typically set between 128 and 256 for medium resolution.[5]
-
The number of scans (ns) per increment is usually 1 for gradient-enhanced experiments (PFG) or 4 for non-PFG experiments.
-
-
Acquisition: Start the acquisition. A typical COSY experiment can take from 5 to 20 minutes.
-
Processing:
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C.
-
Initial 1D Spectra: Acquire 1D ¹H and, if possible, ¹³C spectra to determine the spectral widths for both nuclei.[10]
-
Experiment Setup:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsp).[11]
-
Set the spectral width for the proton dimension (F2) and the carbon dimension (F1).[10]
-
The number of increments in F1 is typically 128 to 256.[12]
-
The number of scans per increment is usually a multiple of 2, with 2 being a common starting point for samples with good concentration.[12][13]
-
-
Acquisition: Start the acquisition. A standard HSQC experiment can take from 3 to 30 minutes.[3]
-
Processing:
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds.
-
Initial 1D Spectra: Acquire 1D ¹H and ¹³C spectra to set the spectral windows.
-
Experiment Setup:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).[14]
-
Set the spectral widths for ¹H (F2) and ¹³C (F1). The carbon spectral width should be wide enough to include quaternary carbons (e.g., up to 220 ppm).[10][15]
-
The number of increments in F1 is typically 128 to 256.[14]
-
The number of scans per increment is often higher than for HSQC (e.g., 2 or more) due to the lower sensitivity of the experiment.[13][15]
-
A key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8 Hz.[10][14]
-
-
Acquisition: Start the acquisition. HMBC experiments can range from 3.5 minutes to several hours depending on the sample concentration and desired resolution.[3]
-
Processing:
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:
NOESY identifies protons that are close to each other in space (typically < 5 Å), providing crucial information for determining the 3D structure and stereochemistry.
-
Initial 1D ¹H Spectrum: Acquire a 1D proton spectrum to set the spectral width.
-
Experiment Setup:
-
Load a standard NOESY pulse sequence (e.g., noesygpphpp).[16]
-
Set the spectral width for both proton dimensions (F1 and F2).
-
The number of increments in F1 is typically 128 to 256.[17]
-
The number of scans per increment is usually a multiple of 8 or 16.[18]
-
A critical parameter is the mixing time (d8), which determines the extent of NOE transfer. Typical values range from 100-500 ms for large molecules and 400-800 ms for small molecules.[17][19][20]
-
-
Acquisition: Start the acquisition. NOESY experiments are relatively insensitive and can take from 20 minutes to several hours.
-
Processing:
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved in 2D NMR-based structure validation, the following diagrams were generated using Graphviz.
Conclusion
The validation of a product's chemical structure is a critical step in research and development. 2D NMR spectroscopy offers a powerful and versatile suite of experiments for the unambiguous structural elucidation of molecules in solution. By providing detailed information on through-bond and through-space atomic correlations, techniques such as COSY, HSQC, HMBC, and NOESY are indispensable tools for chemists and drug development professionals. While other techniques like mass spectrometry and X-ray crystallography provide complementary and often essential information, 2D NMR remains a cornerstone for detailed structural analysis in the solution state. The choice of the most appropriate technique will ultimately depend on the specific structural questions, the amount of sample available, and the required level of detail.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 4. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 5. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. ulethbridge.ca [ulethbridge.ca]
- 8. TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION [imserc.northwestern.edu]
- 9. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. youtube.com [youtube.com]
- 12. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 17. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 18. Stanford University NMR Facility [web.stanford.edu]
- 19. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Boronic Acids vs. Boronic Esters: A Comparative Guide for Suzuki Couplings of 5-Bromofurans
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The reaction's efficiency in coupling 5-bromofurans, key scaffolds in many biologically active compounds, is highly dependent on the choice of the organoboron reagent. This guide provides an objective comparison between boronic acids and their corresponding boronic esters, offering experimental insights to inform reagent selection for these specific couplings.
The central dilemma in choosing between a boronic acid and a boronic ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] This enhanced reactivity is often attributed to their Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids, especially certain heteroaryl derivatives, are susceptible to decomposition pathways like oxidation and protodeboronation, which can diminish their shelf-life and negatively impact reaction yields.[1]
Conversely, boronic esters, particularly the widely used pinacol esters, offer significantly greater stability.[1] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1][2] This robustness makes them highly advantageous in multi-step syntheses or when using sensitive substrates.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid. While it is often presumed that boronic esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, substantial evidence shows that direct transmetalation from the ester is a viable and sometimes even rapid pathway.[3]
Quantitative Performance Comparison
Direct comparative studies for the coupling of a single 5-bromofuran substrate with both a boronic acid and its corresponding ester under identical conditions are scarce in the literature. However, by collating data from representative reactions, we can draw meaningful comparisons. The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of a 5-bromofuran derivative with either an arylboronic acid or an arylboronic acid pinacol ester.
Table 1: Representative Suzuki Coupling Reactions of 5-Bromofuran Derivatives
| Parameter | Example 1: Boronic Acid | Example 2: Boronic Ester |
| Furan Substrate | 1-(5-bromo-2-furyl)ethanone | 1-(5-bromo-2-furyl)ethanone |
| Boron Reagent | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Tribasic Phosphate (Na₃PO₄) |
| Solvent | Dioxane/Water (3:1) | Dioxane/Water (4:1) |
| Temperature | 85 °C | 100 °C |
| Time | 3 hours | 12 hours |
| Isolated Yield | ~85-92% (Representative)[4] | ~80-89% (Representative)[5] |
| Key Advantage | Higher reactivity, shorter reaction time. | Higher stability of reagent, useful for sensitive substrates. |
| Key Disadvantage | Potential for reagent decomposition (protodeboronation). | Generally slower reaction rate, may require higher temperatures. |
Note: The data presented are representative examples compiled from typical procedures for heteroaryl Suzuki couplings and do not reflect a direct, side-by-side experimental comparison.
Experimental Protocols
Detailed and reproducible methodologies are critical for success. Below are generalized protocols for the Suzuki-Miyaura coupling of a 5-bromofuran with both a boronic acid and a boronic acid pinacol ester.
Protocol 1: Coupling with Arylboronic Acid
This protocol is adapted from typical conditions for the coupling of heteroaryl bromides.[4]
Materials:
-
5-Bromofuran derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (3:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromofuran derivative (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium catalyst (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylfuran.
Protocol 2: Coupling with Arylboronic Acid Pinacol Ester
This protocol utilizes conditions often found to be effective for boronic esters, which may differ slightly from those for boronic acids.[5]
Materials:
-
5-Bromofuran derivative (1.0 eq)
-
Arylboronic acid pinacol ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 eq)
-
Sodium Phosphate Tribasic (Na₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
In a flame-dried reaction vessel, combine the 5-bromofuran derivative (1.0 eq), arylboronic acid pinacol ester (1.5 eq), palladium catalyst (0.03 eq), and sodium phosphate (3.0 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with boronic esters may require longer reaction times (e.g., 8-16 hours).
-
After cooling to room temperature, perform an aqueous work-up as described in Protocol 1 (steps 7-9).
-
Purify the crude residue via column chromatography to isolate the final product.
Visualizing the Process
To better understand the reaction and the decision-making process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for reagent selection.
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of 5-bromofurans.
Caption: Decision workflow for selecting a boron reagent in Suzuki couplings.
Conclusion
The choice between boronic acids and boronic esters for the Suzuki-Miyaura coupling of 5-bromofurans is nuanced and context-dependent. Boronic acids offer the advantage of higher reactivity and potentially faster conversions, making them an excellent choice for robust and stable coupling partners. However, their inherent instability can be a significant drawback, leading to lower yields due to decomposition.
Boronic esters, particularly pinacol esters, provide a stable, reliable, and easy-to-handle alternative. They are the preferred reagent when dealing with sensitive substrates or when the corresponding boronic acid is prone to decomposition. While they may require longer reaction times or higher temperatures, the resulting increase in reproducibility and isolated yield often justifies their use. For drug development professionals and synthetic chemists, weighing the trade-offs between reactivity and stability is paramount to developing efficient and scalable synthetic routes to valuable 5-arylfuran compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Profile of 5-Bromofuran-2-carbonyl chloride: A Comparative Analysis of Acylation Reactions
In the landscape of drug discovery and development, the efficient synthesis of novel molecular entities is paramount. Acyl chlorides are highly reactive intermediates widely employed for the formation of esters and amides. Among these, 5-Bromofuran-2-carbonyl chloride serves as a versatile building block, incorporating the furan scaffold present in numerous biologically active compounds. A thorough understanding of its reaction kinetics is crucial for optimizing synthetic protocols and predicting reaction outcomes. This guide provides a comparative analysis of the kinetic studies of this compound and related acylating agents, supported by experimental data and detailed methodologies.
Comparative Kinetic Data
While specific kinetic studies detailing the rate constants for the reactions of this compound are not extensively documented in publicly available literature, a comparative understanding can be constructed from data on analogous compounds. The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric nature of the substituents.
The general order of reactivity for derivatives of 2-furancarboxylic acid places 2-furoyl chloride as the most reactive, attributable to the excellent leaving group ability of the chloride ion.[1] This high reactivity facilitates rapid, often exothermic, reactions with nucleophiles like amines and alcohols.[1]
To provide a quantitative comparison, the following tables summarize kinetic data for the aminolysis of substituted 2-furoyl chlorides and the solvolysis of various benzoyl chloride derivatives. This data allows for an estimation of the reactivity of this compound. The electron-withdrawing nature of the bromine atom in the 5-position of the furan ring is expected to increase the electrophilicity of the carbonyl carbon, likely resulting in a faster reaction rate compared to unsubstituted 2-furoyl chloride.
Table 1: Rate Constants for the Aminolysis of Substituted 2-Furoyl Chlorides
| Substituent | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
| H | Aniline | Dichloromethane | Data not available in provided search results |
| 5-NO₂ | Aniline | Dichloromethane | Data not available in provided search results |
| 5-Br (Predicted) | Aniline | Dichloromethane | Expected to be higher than unsubstituted |
This table is based on the statement that kinetic data for substituted 2-furoyl chlorides is available, though specific values were not found in the provided search results. The prediction for this compound is based on general chemical principles.
Table 2: Comparative Rate Constants for the Solvolysis of Benzoyl Chloride Derivatives
| Acyl Chloride | Solvent System | Rate Constant (k, s⁻¹) |
| Benzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | Specific value not provided |
| p-Methoxybenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | Specific value not provided |
| p-Methylbenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | Specific value not provided |
| p-Chlorobenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | Specific value not provided |
| o-Toluoyl chloride | Ethanol | Slower than benzoyl chloride due to steric hindrance |
Data sourced from kinetic studies on the solvolysis of substituted benzoyl chlorides.[2][3] While absolute rate constants are not always provided, the relative reactivity trends are highlighted.
Experimental Protocols for Kinetic Analysis
The determination of reaction kinetics for acyl chlorides typically involves monitoring the change in concentration of a reactant or product over time. The following are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis of Aminolysis by UV-Vis Spectrophotometry
This method is suitable for reactions involving a chromophoric amine, where the concentration change can be monitored by absorbance.
Objective: To determine the rate constant for the reaction of this compound with an aromatic amine (e.g., aniline).
Materials:
-
This compound
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of aniline in anhydrous DCM of a known concentration.
-
Prepare a stock solution of this compound in anhydrous DCM of a known concentration.
-
Equilibrate the spectrophotometer and the aniline solution in the cuvette to the desired reaction temperature.
-
Initiate the reaction by injecting a small, precise volume of the this compound solution into the cuvette containing the aniline solution.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the aniline, monitoring its decrease over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the acyl chloride (assuming it is in excess).
Protocol 2: Kinetic Analysis by Conductimetry
This technique is applicable when the reaction produces ionic species, leading to a change in the conductivity of the solution.
Objective: To measure the rate of reaction between this compound and an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous, non-polar solvent (e.g., acetonitrile)
-
Conductivity meter with a probe
-
Temperature-controlled reaction vessel
Procedure:
-
Dissolve the amine in the anhydrous solvent in the temperature-controlled reaction vessel.
-
Immerse the conductivity probe into the solution and allow it to equilibrate.
-
Initiate the reaction by adding a known amount of this compound to the solution with vigorous stirring.
-
Record the change in conductivity of the solution over time. The formation of the amine hydrohalide salt will cause an increase in conductivity.[3]
-
The rate constant is determined by fitting the conductivity versus time data to an appropriate kinetic model.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of the reaction between an acyl chloride and a nucleophile using spectrophotometry.
Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.
Signaling Pathway and Logical Relationships
The reaction of this compound with a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.
Caption: Nucleophilic acyl substitution mechanism for the reaction of this compound.
References
Assessing the Purity of Synthesized 5-Bromofuran-2-Carboxamides: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step that underpins the reliability of experimental data and the safety of potential therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 5-bromofuran-2-carboxamides.
Comparative Purity Analysis: HPLC vs. Alternatives
High-Performance Liquid Chromatography (HPLC) is a premier technique for purity analysis, offering high resolution and quantitative accuracy.[1] However, a multi-faceted approach utilizing orthogonal methods provides a more complete purity profile. The following table compares HPLC with other common techniques for the purity assessment of 5-bromofuran-2-carboxamides. Data presented is representative for a synthesized batch.
| Analytical Technique | Parameter | Representative Data for Synthesized 5-Bromofuran-2-Carboxamide | Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.2% | High sensitivity and specificity , allowing for the separation and quantification of closely related impurities.[2] |
| Retention Time | 8.5 min | Highly reproducible under defined conditions. | |
| Impurity Profile | Peak at 6.2 min (0.5%), Peak at 9.8 min (0.3%) | Provides a detailed impurity profile. | |
| Melting Point Analysis | Melting Range | 155-158°C | A sharp melting range close to the literature value of a pure standard indicates high purity.[3] A broad and depressed range suggests the presence of impurities.[2][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (% Area) | Not suitable for this compound | Best suited for volatile and thermally stable compounds.[2] 5-bromofuran-2-carboxamides may require derivatization to increase volatility. |
| Impurity Identification | - | Can identify volatile impurities by their mass spectra.[5][6] | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Consistent with the expected structure of 5-bromofuran-2-carboxamide. | Provides detailed structural information and can be used for quantitative analysis (qNMR).[2] |
| Impurity Signals | Minor peaks observed at δ 7.8 and δ 3.5. | Can detect and help identify proton-containing impurities. | |
| Mass Spectrometry (MS) | [M+H]⁺ ion | m/z 204.9/206.9 (Isotopic pattern for Br) | Confirms the molecular weight of the target compound. |
Experimental Protocols
Reproducibility and accuracy are fundamental to analytical chemistry. The following section provides a detailed methodology for the HPLC-based purity assessment of 5-bromofuran-2-carboxamides.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of the synthesized 5-bromofuran-2-carboxamide and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Synthesized 5-bromofuran-2-carboxamide sample
-
Reference standard of 5-bromofuran-2-carboxamide
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the 5-bromofuran-2-carboxamide reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the synthesized sample in the same manner as the standard solution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the workflow for the HPLC-based purity assessment of synthesized 5-bromofuran-2-carboxamides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromofuran-2-carboxamides: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. 5-Bromofuran-2-carboxamides are a class of molecules with significant potential in medicinal chemistry, owing to the versatile reactivity of the furan ring and the bromine substituent, which allows for further functionalization. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to N-substituted 5-bromofuran-2-carboxamides: the acyl chloride route, the carboxylic acid coupling route, and the direct amidation route. The comparison is based on experimental data, detailed protocols, and a thorough examination of the associated costs, reaction efficiencies, and environmental impact.
At a Glance: Comparison of Synthetic Routes
| Metric | Acyl Chloride Route | Carboxylic Acid Coupling Route | Direct Amidation Route |
| Starting Material Cost | Moderate to High | Low | Low |
| Reagent Cost | Low | High | Moderate |
| Reaction Time | Fast (1-4 hours) | Variable (1-120 hours) | Very Fast (20 minutes - 2 hours) |
| Typical Yield | High (often >90%) | Good to Excellent (70-95%) | Good to Excellent (75-95%) |
| Reaction Conditions | Harsher (heat, potential HCl byproduct) | Milder (often room temperature) | Greener (catalytic, less waste) |
| Work-up/Purification | Simple, but requires handling of moisture-sensitive intermediate | Can be complex due to reagent byproducts | Often simple, with minimal byproducts |
| Scalability | Excellent | Good | Good, but catalyst cost can be a factor |
| Safety/Handling | Acyl chloride is moisture-sensitive and corrosive | Coupling agents can be hazardous/irritants | Catalysts are generally used in small amounts |
Route 1: The Acyl Chloride Route
This traditional and widely used method involves the conversion of 5-bromofuran-2-carboxylic acid to its more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromofuran-2-carbonyl chloride is then reacted with a primary or secondary amine to form the desired amide. This route is often favored in industrial settings due to its high yields and the relatively low cost of the chlorinating agents.
Experimental Protocol:
Step 1: Synthesis of this compound
A suspension of 5-bromofuran-2-carboxylic acid (1.0 eq.) in a suitable solvent such as toluene or dichloromethane is treated with an excess of thionyl chloride (1.5-2.0 eq.). A catalytic amount of N,N-dimethylformamide (DMF) is often added. The mixture is heated to reflux (typically 40-80°C) for 1-3 hours. The progress of the reaction is monitored by the cessation of gas (HCl and SO₂) evolution. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which is often used in the next step without further purification.
Step 2: Amide Formation
The crude this compound (1.0 eq.) is dissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and the desired amine (1.0-1.2 eq.) is added dropwise, often in the presence of a base such as triethylamine or pyridine (1.1-1.5 eq.) to neutralize the HCl byproduct. The reaction is typically stirred at 0°C for 30 minutes and then at room temperature for 1-3 hours. Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Cost-Benefit Analysis:
-
Benefits: High yields, relatively short reaction times, and the low cost of thionyl chloride make this an economically favorable route, especially for large-scale synthesis. The work-up is generally straightforward.
-
Drawbacks: this compound is highly reactive and sensitive to moisture, requiring anhydrous reaction conditions and careful handling[1]. The use of thionyl chloride generates corrosive HCl and SO₂ gases. The cost of pre-synthesized this compound can be high, making the in-situ generation from the less expensive carboxylic acid a more cost-effective approach.
Figure 1. Synthetic pathway for the Acyl Chloride Route.
Route 2: The Carboxylic Acid Coupling Route
This route involves the direct coupling of 5-bromofuran-2-carboxylic acid with an amine using a coupling agent. This method avoids the need to prepare the acyl chloride intermediate and is often performed under milder conditions. A wide variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Experimental Protocol (using HATU):
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.) is added. The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Cost-Benefit Analysis:
-
Benefits: This method offers milder reaction conditions and avoids the handling of moisture-sensitive acyl chlorides[1]. It is a versatile method with a broad range of commercially available coupling reagents suitable for various substrates.
-
Drawbacks: The primary disadvantage is the high cost of coupling reagents like HATU and HBTU. The byproducts generated from the coupling reagents (e.g., dicyclohexylurea from DCC) can sometimes complicate purification. Some coupling reagents are also known to be allergens or irritants. Reaction times can be significantly longer than the acyl chloride route, as seen in a reported synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide which required 5 days for completion, although it achieved an 83% yield.
Figure 2. Synthetic pathway for the Carboxylic Acid Coupling Route.
Route 3: The Direct Amidation Route
This emerging "green" chemistry approach involves the direct condensation of a carboxylic acid and an amine, typically with the aid of a catalyst and conditions that facilitate the removal of water, the only byproduct. Various catalytic systems have been developed for this transformation, including those based on boric acid derivatives and silanes. These methods are highly atom-economical and environmentally friendly.
Experimental Protocol (using Diphenylsilane):
In a reaction vessel, 5-bromofuran-2-carboxylic acid (1.0 eq.), the amine (1.0 eq.), diphenylsilane (1.1 eq.), and a catalytic amount of a base such as N-methylpyrrolidine (NMPi) are combined in a suitable solvent like toluene. The reaction mixture is heated to 100°C for approximately 20-30 minutes. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue can be purified by column chromatography to yield the pure amide.
Cost-Benefit Analysis:
-
Benefits: This is a highly efficient and environmentally friendly method with water as the only byproduct. Reaction times are often very short. It offers a high degree of atom economy and can often be performed without the need for rigorous anhydrous conditions.
-
Drawbacks: The catalysts, such as specialized boronic acids or silanes, can be moderately expensive. While the methodology is promising, it is a newer approach, and optimization may be required for specific substrates. The scalability may be dependent on the cost and availability of the catalyst.
Figure 3. Synthetic pathway for the Direct Amidation Route.
Conclusion
The choice of the optimal synthetic route to 5-bromofuran-2-carboxamides depends on a careful consideration of various factors including cost, scale, available equipment, and the specific properties of the desired final product.
-
The Acyl Chloride Route remains a robust and cost-effective option for large-scale synthesis, provided that the necessary precautions for handling the reactive intermediate are taken.
-
The Carboxylic Acid Coupling Route offers milder conditions and is highly versatile, making it a good choice for the synthesis of complex or sensitive molecules, although at a higher reagent cost.
-
The Direct Amidation Route represents a modern, efficient, and environmentally friendly alternative that is particularly attractive for its speed and minimal waste generation. As catalyst technology continues to develop, this route is likely to become increasingly prevalent in both academic and industrial settings.
Researchers and drug development professionals are encouraged to evaluate these routes based on their specific project needs and resources to select the most suitable and efficient pathway for the synthesis of their target 5-bromofuran-2-carboxamides.
References
Safety Operating Guide
Safe Disposal of 5-Bromofuran-2-carbonyl chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of reactive chemical waste is a critical component of laboratory safety and environmental responsibility. 5-Bromofuran-2-carbonyl chloride, an acyl halide, is a reactive compound that requires careful handling and a specific protocol for its safe neutralization and disposal. Adherence to these procedures is essential to mitigate risks of uncontrolled reactions, exposure to hazardous substances, and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a laboratory coat, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Ventilation: All handling and disposal steps must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of corrosive vapors.
-
Spill Kit: Ensure a spill kit appropriate for corrosive and reactive materials is readily accessible.
-
Incompatible Materials: Keep this compound away from water (except during the controlled neutralization process), alcohols, amines, and strong bases in uncontrolled environments.
Disposal Plan: Neutralization via Hydrolysis
The primary and recommended method for the disposal of this compound is through controlled hydrolysis. This process converts the reactive acyl chloride into the less reactive 5-bromofuran-2-carboxylic acid and hydrochloric acid (HCl). The generated HCl is subsequently neutralized with a base.
Quantitative Data for Neutralization
| Reagent/Parameter | Recommended Quantity/Condition | Purpose |
| Neutralizing Solution | Saturated Sodium Bicarbonate (NaHCO₃) solution in water | To neutralize the hydrochloric acid (HCl) produced during hydrolysis. |
| Reaction Vessel | A beaker or flask of appropriate size to allow for stirring and potential foaming. | To safely contain the reaction mixture. |
| Temperature Control | Ice bath | To manage the exothermic nature of the hydrolysis reaction. |
| Addition Rate | Slow, dropwise addition of this compound to the neutralizing solution. | To control the rate of reaction and prevent a violent reaction. |
| Stirring | Continuous, gentle stirring | To ensure efficient mixing and heat dissipation. |
| Final pH Check | pH paper or a calibrated pH meter | To confirm the final solution is neutral (pH 6-8) before disposal. |
Experimental Protocol for Disposal
The following is a detailed, step-by-step methodology for the safe neutralization and disposal of this compound:
-
Preparation of the Neutralizing Solution: In a chemical fume hood, prepare a saturated solution of sodium bicarbonate by adding NaHCO₃ to water in a beaker with stirring until no more solid dissolves. Place this beaker in an ice bath to cool.
-
Controlled Addition: Slowly and dropwise, add the this compound to the cold, stirred sodium bicarbonate solution. Be prepared for gas evolution (carbon dioxide) and frothing. The slow addition rate is crucial to control the exothermic reaction.[1]
-
Reaction Monitoring: Continue stirring the mixture in the ice bath. After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete.
-
pH Verification: Check the pH of the resulting solution using pH paper or a pH meter. The pH should be in the neutral range (6-8). If the solution is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
-
Final Disposal: Once neutralized, the aqueous solution containing sodium 5-bromofuran-2-carboxylate and sodium chloride can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm this disposal method is permitted by your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.
References
Essential Safety and Logistical Information for Handling 5-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Bromofuran-2-carbonyl chloride (CAS No: 26726-16-9). Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on the known hazards of its functional groups: acyl chlorides and halogenated furans. Acyl chlorides are recognized as corrosive and water-reactive substances, while halogenated furans can be toxic and irritating. A conservative approach assuming high hazard potential is strongly advised.
Hazard Assessment
This compound is expected to be a corrosive and water-reactive compound. Contact with skin and eyes can cause severe burns.[1] Inhalation of its vapors may lead to respiratory tract irritation. Upon contact with moisture, it is likely to decompose and release hydrogen chloride and hydrobromic acid, which are corrosive gases.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to ensure personnel safety. The following table outlines the recommended protective gear for handling this compound.
| Body Part | Recommended PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene (double gloving is recommended) |
| Eyes | Chemical splash goggles and a face shield | Must comply with ANSI Z87.1 standards |
| Body | Flame-retardant lab coat | --- |
| Respiratory | Certified chemical fume hood | --- |
| For emergencies or inadequate ventilation: NIOSH-approved respirator with acid gas cartridges | --- | |
| Feet | Closed-toe, chemical-resistant shoes | --- |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational plan is essential for minimizing risk.
1. Preparation:
-
Ensure a certified chemical fume hood is fully operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][3]
-
Prepare all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.[2]
-
Use glassware that has been thoroughly inspected for any defects.
-
Avoid inhalation of vapors and any direct contact with skin and eyes.
-
Keep the container tightly sealed when not in use.
-
Work in a well-ventilated area and avoid eating, drinking, or smoking in the vicinity.[3]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Use an inert absorbent material to contain the spill. Place the contaminated material into a sealed and labeled container for hazardous waste disposal. Do not use water to clean up spills of water-reactive materials.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[5][6] Do not mix with other types of chemical waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the contents.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
